molecular formula C26H33FO7 B12396492 Flunisolide acetate-d6

Flunisolide acetate-d6

Katalognummer: B12396492
Molekulargewicht: 482.6 g/mol
InChI-Schlüssel: WEGNFRKBIKYVLC-NOZSKEEWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Flunisolide acetate-d6 is a useful research compound. Its molecular formula is C26H33FO7 and its molecular weight is 482.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C26H33FO7

Molekulargewicht

482.6 g/mol

IUPAC-Name

[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C26H33FO7/c1-13(28)32-12-20(31)26-21(33-23(2,3)34-26)10-16-15-9-18(27)17-8-14(29)6-7-24(17,4)22(15)19(30)11-25(16,26)5/h6-8,15-16,18-19,21-22,30H,9-12H2,1-5H3/t15-,16-,18-,19-,21+,22+,24-,25-,26+/m0/s1/i2D3,3D3

InChI-Schlüssel

WEGNFRKBIKYVLC-NOZSKEEWSA-N

Isomerische SMILES

[2H]C([2H])([2H])C1(O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C)F)C([2H])([2H])[2H]

Kanonische SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CC(C5=CC(=O)C=CC45C)F)O)C)OC(O2)(C)C

Herkunft des Produkts

United States

Foundational & Exploratory

Flunisolide Acetate-d6: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of Flunisolide (B1672891) acetate-d6 in research, primarily as a stable isotope-labeled internal standard for quantitative bioanalysis. Flunisolide, a synthetic corticosteroid, exerts its anti-inflammatory effects through the glucocorticoid receptor signaling pathway. Accurate quantification of flunisolide in biological matrices is critical for pharmacokinetic, metabolic, and toxicological studies. This document details the principles of isotope dilution mass spectrometry, provides validated experimental protocols for sample preparation and LC-MS/MS analysis, and presents typical quantitative data. Furthermore, it elucidates the molecular mechanism of action of flunisolide through a detailed description and visualization of the glucocorticoid receptor signaling pathway.

Introduction: The Role of Flunisolide Acetate-d6 in Quantitative Analysis

This compound is a deuterated analog of flunisolide acetate (B1210297), a corticosteroid used in the treatment of allergic rhinitis and asthma. In research, particularly in the fields of pharmacology and drug metabolism, this compound serves as an invaluable tool for the accurate quantification of flunisolide in complex biological matrices such as plasma, serum, and urine. Its primary application is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis. This is because a SIL-IS is chemically identical to the analyte of interest, differing only in isotopic composition. This near-perfect chemical and physical similarity ensures that the SIL-IS behaves almost identically to the analyte during sample extraction, chromatographic separation, and ionization in the mass spectrometer. Consequently, it effectively compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise measurements.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for the precise and accurate quantification of a substance in a sample. The fundamental principle involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The analyte and the internal standard are then extracted and analyzed together by mass spectrometry. By measuring the ratio of the signal from the unlabeled analyte to that of the labeled internal standard, the concentration of the analyte in the original sample can be accurately determined.

G cluster_0 Isotope Dilution Principle Sample Biological Sample (Unknown Analyte Concentration) Mix Sample + Internal Standard Mixture Sample->Mix Spike IS Known Amount of This compound (Internal Standard) IS->Mix Extraction Sample Preparation (Extraction & Cleanup) Mix->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Ratio Measure Peak Area Ratio (Analyte / Internal Standard) Analysis->Ratio Quantification Calculate Analyte Concentration Ratio->Quantification

Figure 1: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

The following sections provide a detailed, representative protocol for the quantification of flunisolide in human plasma using this compound as an internal standard. This protocol is based on established methods for the analysis of corticosteroids in biological matrices.

Sample Preparation

A robust sample preparation procedure is essential to remove interfering substances from the biological matrix and to concentrate the analyte. Protein precipitation is a common and effective method for plasma samples.

Materials:

  • Human plasma samples

  • This compound internal standard working solution (in methanol)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic separation is typically achieved using a reversed-phase column, and detection is performed with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Linear gradient from 30% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometric Conditions:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV

| Collision Gas | Argon |

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Flunisolide Acetate 477.2 457.2 15
477.2 365.2 25
This compound 483.2 463.2 15

| | 483.2 | 368.2 | 25 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

The following tables summarize typical quantitative data for a validated bioanalytical method for a corticosteroid using a deuterated internal standard. These values are representative of the performance expected for a Flunisolide acetate assay.

Table 1: Method Validation Parameters

ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantitation (LLOQ) Signal-to-Noise Ratio ≥ 100.1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5% to +8%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 10%

Experimental Workflow Visualization

G cluster_workflow Bioanalytical Workflow start Start: Plasma Sample spike Spike with This compound start->spike precipitate Protein Precipitation (with Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute inject LC-MS/MS Injection reconstitute->inject data Data Acquisition (MRM Mode) inject->data process Data Processing: Peak Integration & Ratio Calculation data->process quantify Quantification against Calibration Curve process->quantify end End: Analyte Concentration quantify->end G Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flunisolide Flunisolide GR_inactive Inactive GR-HSP Complex Flunisolide->GR_inactive Binds GR_active Active GR-Flunisolide Complex GR_inactive->GR_active Conformational Change (HSP Dissociation) GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Translocation GR_monomer GR Monomer GR_active->GR_monomer Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes Activates NFkB_AP1 NF-κB / AP-1 GR_monomer->NFkB_AP1 Inhibits Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_AP1->Pro_inflammatory_genes Activates

An In-Depth Technical Guide to the Synthesis and Purification of Flunisolide Acetate-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and purification of Flunisolide acetate-d6, a deuterated internal standard crucial for accurate quantification in pharmacokinetic and metabolic studies. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation.

Introduction

Flunisolide is a synthetic corticosteroid with potent anti-inflammatory properties, primarily used in the treatment of allergic rhinitis and asthma.[1] Stable isotope-labeled internal standards, such as this compound, are essential for robust bioanalytical assays, enabling precise quantification by mass spectrometry. The deuterium (B1214612) labeling in this compound provides a distinct mass shift without significantly altering its chemical properties, making it an ideal internal standard.

This guide outlines a plausible and detailed synthetic and purification strategy for this compound, based on established chemical principles and analogous procedures for related corticosteroids.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process starting from commercially available Flunisolide:

  • Deuterium Exchange: Introduction of deuterium atoms at the enolizable positions of the Flunisolide molecule.

  • Acetylation: Esterification of the 21-hydroxyl group of Flunisolide-d6 to yield this compound.

The following diagram illustrates the proposed synthetic workflow:

Synthesis_Workflow Synthesis Workflow for this compound Flunisolide Flunisolide Deuteration Deuterium Exchange Flunisolide->Deuteration Flunisolide_d6 Flunisolide-d6 Deuteration->Flunisolide_d6 Acetylation Acetylation Flunisolide_d6->Acetylation Flunisolide_acetate_d6 This compound (Crude) Acetylation->Flunisolide_acetate_d6 Purification Purification Flunisolide_acetate_d6->Purification Final_Product Purified this compound Purification->Final_Product

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol: Deuterium Exchange

This protocol is based on the general principles of base-catalyzed hydrogen-deuterium exchange at the alpha-position to a carbonyl group.[2]

Materials:

  • Flunisolide

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

  • Methanol-d₄ (CD₃OD)

  • Dichloromethane (B109758) (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve Flunisolide (1.0 eq) in methanol-d₄ in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of sodium deuteroxide in D₂O (catalytic amount) to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by LC-MS to observe the incorporation of deuterium atoms. The reaction time may vary and requires optimization.

  • Upon completion, neutralize the reaction mixture with a suitable deuterated acid (e.g., DCl in D₂O) to a pH of approximately 7.

  • Remove the methanol-d₄ under reduced pressure.

  • Partition the residue between dichloromethane and D₂O.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain crude Flunisolide-d6.

Note: The exact number and position of incorporated deuterium atoms should be confirmed by mass spectrometry and NMR spectroscopy. Based on commercially available standards, six deuterium atoms are typically incorporated.[3]

Experimental Protocol: Acetylation

This protocol is adapted from a general procedure for the acetylation of 21-hydroxy steroids.[4]

Materials:

Procedure:

  • In a dry, clean reaction vessel under a nitrogen atmosphere, dissolve the crude Flunisolide-d6 (1.0 eq) and anhydrous sodium acetate (catalytic amount) in a mixed solvent of THF and acetone.

  • Warm the mixture with stirring to approximately 40-50 °C to ensure complete dissolution.

  • Add acetic anhydride (1.5 eq) to the reaction mixture.

  • Maintain the reaction at 40-50 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding methanol.

  • Concentrate the mixture under reduced pressure to remove the solvents.

  • Add the residue to cold (0-5 °C) deionized water and stir to precipitate the product.

  • Filter the solid, wash with cold deionized water until the filtrate is neutral, and dry under vacuum to yield crude this compound.

Purification of this compound

Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of corticosteroids and their deuterated analogs to achieve high purity.[5][6]

Experimental Protocol: Preparative HPLC

Instrumentation and Conditions:

  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a fraction collector.

  • Detector: UV detector (monitoring at an appropriate wavelength, e.g., 240 nm) and a mass spectrometer for mass-based fraction collection.

  • Column: A reversed-phase C18 preparative column (e.g., Agilent Prep C18, dimensions appropriate for the scale of purification).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (B52724) or a mixture of acetonitrile and methanol.

  • Gradient: An optimized linear gradient from a lower to a higher percentage of Mobile Phase B.

  • Flow Rate: Dependent on the column dimensions.

  • Column Temperature: Ambient or controlled (e.g., 30-40 °C).

Procedure:

  • Dissolve the crude this compound in a suitable solvent, such as methanol or acetonitrile.

  • Filter the sample solution to remove any particulate matter.

  • Equilibrate the preparative HPLC column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Run the gradient elution to separate this compound from impurities.

  • Collect fractions corresponding to the product peak based on UV detection and/or mass spectrometry.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

  • Characterize the final product for purity and identity using analytical HPLC, mass spectrometry, and NMR spectroscopy.

The following diagram illustrates the purification workflow:

Purification_Workflow Purification Workflow for this compound Crude_Product Crude this compound Dissolution Dissolution in Mobile Phase Crude_Product->Dissolution Prep_HPLC Preparative HPLC (C18) Dissolution->Prep_HPLC Fraction_Collection Mass-Based Fraction Collection Prep_HPLC->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product Analysis Purity and Identity Confirmation (HPLC, MS, NMR) Pure_Product->Analysis

Caption: A typical workflow for the purification of this compound.

Data Presentation

The following tables summarize the expected and reported data for Flunisolide-d6 and this compound.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Flunisolide-d6C₂₄H₂₅D₆FO₆440.53[3]White Solid[3]
This compoundC₂₆H₂₇D₆FO₇482.57White Solid

Table 2: Quality Control Parameters

CompoundPurity (by HPLC)Isotopic Enrichment (atom % D)
Flunisolide-d6≥ 99.3%[3]≥ 99%[3]
This compound≥ 97.6%≥ 99%

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Flunisolide, like other corticosteroids, exerts its anti-inflammatory effects by acting as a glucocorticoid receptor (GR) agonist.[7][8] The signaling pathway is primarily genomic, involving the regulation of gene transcription.

The following diagram illustrates the glucocorticoid receptor signaling pathway:

GR_Signaling_Pathway Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flunisolide Flunisolide GR_complex GR-Hsp90 Complex Flunisolide->GR_complex Binding Activated_GR Activated GR GR_complex->Activated_GR Conformational Change & Hsp90 Dissociation GR_dimer GR Dimer Activated_GR->GR_dimer Nuclear Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding to DNA Transcription_Modulation Modulation of Gene Transcription GRE->Transcription_Modulation Anti_inflammatory_proteins Increased Synthesis of Anti-inflammatory Proteins (e.g., Lipocortin-1) Transcription_Modulation->Anti_inflammatory_proteins Pro_inflammatory_cytokines Decreased Synthesis of Pro-inflammatory Cytokines (e.g., IL-1, TNF-α) Transcription_Modulation->Pro_inflammatory_cytokines

Caption: Simplified diagram of the glucocorticoid receptor signaling pathway activated by Flunisolide.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. While specific reaction yields and optimized conditions require experimental determination, the outlined protocols are based on well-established and analogous chemical transformations for corticosteroids. The provided information on the purification strategy and the mechanism of action of Flunisolide offers a comprehensive resource for researchers in drug metabolism, pharmacokinetics, and related fields. The successful synthesis and purification of high-quality this compound are paramount for the development of accurate and reliable bioanalytical methods.

References

Decoding the Certificate of Analysis: A Technical Guide to Flunisolide Acetate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A Certificate of Analysis (CoA) is a critical document that accompanies a reference standard, providing assurance of its identity, purity, and quality. For researchers in drug development, understanding the nuances of a CoA is paramount for the integrity and reproducibility of their work. This in-depth guide dissects a typical Certificate of Analysis for Flunisolide acetate-d6, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the corticosteroid Flunisolide.

Summary of Quantitative Data

The quantitative data presented on a Certificate of Analysis for this compound is typically organized to provide a clear and concise summary of the material's quality attributes. This information is vital for accurate weighing and preparation of standard solutions for bioanalytical assays.

Table 1: General Properties of this compound

PropertySpecification
Chemical Name (6α,11β,16α)-21-(Acetyloxy)-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione-d6
CAS Number (Unlabeled) 4533-89-5
Molecular Formula C₂₆H₂₇D₆FO₇
Molecular Weight 482.57 g/mol
Appearance White Solid
Storage Conditions Recommended: -20°C, protected from light

Table 2: Analytical Test Results for this compound

TestMethodSpecificationTypical Result
Chemical Purity HPLC (UV, 240 nm)≥ 95.0%97.6%
Isotopic Purity (Deuterium) Mass Spectrometry≥ 98% atom D99% atom D
Identity Confirmation ¹H NMR, ¹³C NMR, MSConforms to structureConforms

Experimental Protocols

The following sections detail the methodologies for the key analytical experiments cited in the Certificate of Analysis. These protocols are representative of the techniques used to ensure the quality of a high-purity deuterated reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography is employed to determine the chemical purity of this compound by separating it from any potential impurities. The area percent of the main peak relative to the total area of all peaks provides the purity value.

Instrumentation and Conditions:

  • Instrument: Agilent 1260 Infinity series or equivalent HPLC system with a photodiode array (PDA) detector.

  • Column: Phenomenex Luna Phenyl Hexyl, 4.6 mm x 150 mm, 3 µm particle size (or equivalent L11 column)[1].

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate in water[1].

  • Mobile Phase B: Acetonitrile[1].

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    25 30 70
    30 30 70
    35 70 30

    | 45 | 70 | 30 |

  • Flow Rate: 1.0 mL/min[1].

  • Column Temperature: 30°C[1].

  • Detection Wavelength: 245 nm[1].

  • Injection Volume: 10 µL.

  • Sample Preparation: A solution of this compound is prepared in a suitable diluent (e.g., Acetonitrile/Water 1:4 v/v) to a concentration of approximately 0.25 mg/mL.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique used to confirm the molecular weight of this compound and to determine its isotopic purity. For deuterated standards, this analysis is critical to ensure that the deuterium (B1214612) incorporation is high and that the unlabeled and partially labeled species are minimal.

Instrumentation and Conditions (LC-MS/MS):

  • Instrument: A triple quadrupole mass spectrometer (e.g., Agilent 6410 or Varian 1200L) coupled to an HPLC system[2].

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • HPLC Conditions: A rapid gradient elution on a C18 column (e.g., ZORBAX SB-C18, 50x2.1mm, 5µm) is typically used[2].

    • Mobile Phase A: 5mM Ammonium Formate in water.

    • Mobile Phase B: 5mM Ammonium Formate in acetonitrile.

  • Mass Spectrometer Settings:

    • Scan Mode: Full scan for identity confirmation and Multiple Reaction Monitoring (MRM) for enhanced selectivity and isotopic distribution analysis.

    • Full Scan Range: m/z 250-700.

    • Precursor Ion for MS/MS: [M+H]⁺ (m/z 483.6 for this compound).

    • Product Ions: Key fragment ions of Flunisolide are monitored. For example, a characteristic ion for Flunisolide is m/z 313[2].

    • Collision Energy: Optimized for the specific instrument and precursor ion, typically in the range of 10-30 eV.

  • Data Analysis: The full scan spectrum is examined for the presence of the protonated molecule [M+H]⁺. The isotopic distribution of the molecular ion cluster is analyzed to calculate the atom percent of deuterium.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and integrity of the this compound. ¹H NMR confirms the presence and location of protons, while ¹³C NMR provides information about the carbon skeleton. For a deuterated standard, the absence or significant reduction of signals in the ¹H NMR spectrum at the positions of deuteration provides direct evidence of successful labeling.

Instrumentation and Conditions:

  • Instrument: A high-resolution NMR spectrometer (e.g., Bruker Avance) operating at a frequency of 400 MHz or higher for ¹H NMR.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Chloroform (CDCl₃).

  • Sample Concentration: Approximately 5-10 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a much lower natural abundance and sensitivity compared to ¹H.

  • Data Analysis: The chemical shifts, signal multiplicities, and integration values of the ¹H NMR spectrum are compared to the known spectrum of Flunisolide to confirm the structure. The absence of proton signals at the deuterated positions confirms the labeling. The ¹³C NMR spectrum is used to confirm the carbon framework of the molecule.

Mandatory Visualizations

The following diagrams illustrate the workflow of generating a Certificate of Analysis and the logical relationship between the analytical tests performed.

coa_workflow Certificate of Analysis Generation Workflow cluster_planning Planning & Setup cluster_testing Analytical Testing cluster_data Data Review & Compilation cluster_approval Finalization & Issuance ms_approval Master Specification Approved coa_initiation CoA Initiated in System ms_approval->coa_initiation sample_receipt Reference Standard Batch Sample Received hplc_test HPLC Purity Analysis sample_receipt->hplc_test ms_test MS Identity & Isotopic Purity sample_receipt->ms_test nmr_test NMR Structural Confirmation sample_receipt->nmr_test data_compilation Compile Test Results hplc_test->data_compilation ms_test->data_compilation nmr_test->data_compilation qa_review Quality Assurance Review data_compilation->qa_review spec_check Check Against Specifications qa_review->spec_check coa_generation Generate Certificate of Analysis Document spec_check->coa_generation All Pass final_approval Final Approval by Authorized Personnel coa_generation->final_approval coa_issuance CoA Issued with Reference Standard Batch final_approval->coa_issuance

Certificate of Analysis Generation Workflow

analytical_relationship Logical Relationship of Analytical Tests for Quality Assessment cluster_tests Analytical Techniques cluster_attributes Quality Attributes Measured hplc HPLC purity Chemical Purity (>97.6%) hplc->purity ms Mass Spectrometry identity Structural Identity ms->identity isotopic_purity Isotopic Purity (>99% atom D) ms->isotopic_purity molecular_weight Molecular Weight (482.57) ms->molecular_weight nmr NMR Spectroscopy nmr->identity overall_quality Overall Quality Assessment of This compound Reference Standard purity->overall_quality identity->overall_quality isotopic_purity->overall_quality molecular_weight->overall_quality

Logical Relationship of Analytical Tests

References

Isotopic Labeling of Flunisolide for Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunisolide (B1672891), a synthetic corticosteroid, is widely used for its anti-inflammatory properties in the management of asthma and allergic rhinitis. A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic efficacy and safety profile. Isotopic labeling is a powerful technique employed in metabolic studies to trace the biotransformation of a drug molecule, identify its metabolites, and elucidate metabolic pathways. This technical guide provides a comprehensive overview of the isotopic labeling of flunisolide for metabolic studies, detailing experimental protocols, data presentation, and visualization of metabolic pathways.

Isotopic Labeling of Flunisolide

For metabolic studies, flunisolide can be labeled with stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), or with a radioactive isotope like carbon-14 (B1195169) (¹⁴C). The choice of isotope depends on the specific analytical method and the objectives of the study. Stable isotope-labeled flunisolide is particularly advantageous for studies employing mass spectrometry (MS), as it allows for the differentiation of the drug and its metabolites from endogenous compounds.

Synthesis of Isotopically Labeled Flunisolide

1.1.1. Deuterium Labeling:

Deuterium can be introduced at specific positions in the flunisolide molecule that are susceptible to metabolic modification. A common site for metabolism in corticosteroids is hydroxylation. For flunisolide, the primary metabolite is 6β-hydroxyflunisolide. Therefore, introducing deuterium at the C6 position can be valuable.

  • Conceptual Protocol for Deuteration at C6: A potential route could involve the selective oxidation of the 6α-fluoro group to a ketone, followed by reduction with a deuterium source like sodium borodeuteride (NaBD₄) to introduce deuterium at the 6β position. Subsequent re-introduction of the fluorine atom would be a complex and challenging step. A more feasible approach might involve starting with a precursor molecule and introducing the deuterated functional group early in the synthesis.

1.1.2. Carbon-13 Labeling:

Carbon-13 can be incorporated into the steroid backbone. This is typically achieved by using a ¹³C-labeled starting material in the total synthesis of the steroid.

  • Conceptual Protocol for ¹³C-Labeling: The synthesis could start from a simple, commercially available ¹³C-labeled precursor. Through a series of chemical reactions, the complex steroid structure of flunisolide would be built, incorporating the ¹³C label at a specific, non-labile position.

1.1.3. Carbon-14 Labeling:

A study in humans utilized ¹⁴C-labeled flunisolide to investigate its metabolism and excretion.[1] The synthesis of ¹⁴C-labeled flunisolide would involve incorporating a ¹⁴C-containing reagent at a suitable step in the synthetic pathway.

Metabolic Studies of Isotopically Labeled Flunisolide

In Vitro Metabolism

In vitro metabolism studies are essential for identifying potential metabolites and the enzymes responsible for their formation. Human liver microsomes are a common in vitro system as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.

Experimental Protocol: In Vitro Metabolism of Labeled Flunisolide in Human Liver Microsomes

  • Materials:

    • Isotopically labeled flunisolide (e.g., D-flunisolide, ¹³C-flunisolide)

    • Pooled human liver microsomes (HLMs)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching the reaction

    • Internal standard (e.g., a structurally similar corticosteroid)

  • Procedure:

    • Prepare a stock solution of isotopically labeled flunisolide in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • In a microcentrifuge tube, pre-incubate the human liver microsomes (final concentration typically 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

    • Add the isotopically labeled flunisolide to the incubation mixture (final concentration typically 1-10 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking for a specified period (e.g., 0, 15, 30, 60, 120 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Centrifuge the mixture to precipitate the proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

In Vivo Metabolism

In vivo studies in animal models, such as rats, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole organism.

Experimental Protocol: In Vivo Metabolic Study of Labeled Flunisolide in Rats

  • Animals:

    • Male Sprague-Dawley rats (or another appropriate strain).

    • Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.

  • Dosing and Sample Collection:

    • Administer a single dose of isotopically labeled flunisolide to the rats, either orally (by gavage) or intravenously. The dose will depend on the specific objectives of the study.

    • House the rats in metabolic cages to allow for the separate collection of urine and feces.

    • Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein or cannulation).

    • Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to obtain plasma. Store plasma samples at -80°C until analysis.

    • Urine: Measure the volume of urine collected at each interval and store samples at -80°C.

    • Feces: Homogenize the fecal samples with a suitable solvent to extract the drug and its metabolites.

  • Sample Analysis:

    • Process the plasma, urine, and fecal extracts for LC-MS/MS analysis to identify and quantify flunisolide and its metabolites.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for the sensitive and selective quantification of flunisolide and its metabolites in biological matrices.

Table 1: Example LC-MS/MS Parameters for Flunisolide Analysis

ParameterValue
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientOptimized for separation of flunisolide and its metabolites
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)435.2 (for [M+H]⁺ of flunisolide)
Product Ions (m/z)Specific fragments for flunisolide (e.g., 415.2, 397.2)
Collision EnergyOptimized for each transition

Note: These are example parameters and should be optimized for the specific instrument and application.

Data Presentation

Quantitative data from metabolic studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 2: In Vitro Metabolic Stability of Labeled Flunisolide in Human Liver Microsomes

Time (minutes)% Parent Compound RemainingHalf-life (t₁/₂) (minutes)Intrinsic Clearance (CLint) (µL/min/mg protein)
0100
1585
3070
6050
12025

Table 3: Pharmacokinetic Parameters of Labeled Flunisolide in Rats (Example Data)

ParameterOral AdministrationIntravenous Administration
Cmax (ng/mL)150500
Tmax (h)1.00.1
AUC (ng·h/mL)600800
Bioavailability (%)75-
CL (mL/h/kg)-125
Vd (L/kg)-2.5

Visualization of Metabolic Pathways

Graphviz (DOT language) can be used to create clear diagrams of the metabolic pathways of flunisolide.

Metabolic Pathway of Flunisolide

The primary metabolic pathway of flunisolide involves hydroxylation, primarily at the 6β-position, mediated by the CYP3A4 enzyme.

Flunisolide_Metabolism Flunisolide Flunisolide Metabolite1 6β-Hydroxyflunisolide Flunisolide->Metabolite1 CYP3A4 (Hydroxylation) Metabolite2 Δ⁶-Flunisolide Flunisolide->Metabolite2 CYP3A4 (Dehydrogenation) In_Vitro_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis Labeled_Flunisolide Labeled Flunisolide Stock Solution Incubation_Mixture Incubation at 37°C Labeled_Flunisolide->Incubation_Mixture HLM Human Liver Microsomes HLM->Incubation_Mixture NADPH_System NADPH Regenerating System NADPH_System->Incubation_Mixture Quenching Reaction Quenching (Acetonitrile) Incubation_Mixture->Quenching Centrifugation Protein Precipitation (Centrifugation) Quenching->Centrifugation Extraction Supernatant Extraction Centrifugation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis

References

Navigating the Stability of Flunisolide Acetate-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the physical and chemical stability of Flunisolide Acetate (B1210297). Due to the limited availability of public data on the deuterated form, Flunisolide Acetate-d6, the information presented herein is based on studies conducted on the non-deuterated parent compound, Flunisolide and Flunisolide Acetate. It is intended to serve as a scientific and technical reference for researchers, scientists, and drug development professionals, offering a robust framework for stability-indicating analysis. The stability profile of the deuterated analog is expected to be comparable, but direct experimental verification is recommended for critical applications.

Introduction to Flunisolide Acetate

Flunisolide Acetate is a synthetic corticosteroid with potent anti-inflammatory properties. It is the acetate ester of Flunisolide, a glucocorticoid used in the management of asthma and allergic rhinitis. The introduction of deuterium (B1214612) at specific positions in the molecule (this compound) is a common strategy in drug development to investigate metabolic pathways and potentially improve pharmacokinetic profiles. Understanding the physical and chemical stability of this deuterated analog is paramount for its successful development, formulation, and storage.

This guide delves into the stability of Flunisolide Acetate under various stress conditions, providing insights into its degradation pathways and outlining the analytical methodologies required for its assessment.

Physical and Chemical Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Stability studies are conducted to understand how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability conditions.

A study on Flunisolide nasal spray provides valuable quantitative data on its degradation under various stress conditions. The results are summarized in the table below.

Stress ConditionDegradation Products Identified% Total Impurities
Acid Hydrolysis (0.1 N HCl at 80°C for 24h)Desonide, Flunisolide 11-keto1.74
Base Hydrolysis (0.1 N NaOH at 80°C for 2h)Desonide, Flunisolide 11-keto, Flunisolide 17-beta acid, Unknown (at 0.45 RRT)3.84
Oxidation (3% H2O2 at RT for 24h)Desonide, Flunisolide 11-keto, Flunisolide 17-beta acidNot specified
Thermal Degradation (80°C for 24h)Desonide, Flunisolide 11-ketoNot specified
Photodegradation (ICH light exposure)Desonide, Flunisolide 11-keto, Flunisolide 17-beta acidNot specified

Data adapted from "Methods for the Analysis of Flunisolide Nasal Spray," USP's Emerging Standards. The percentages represent the total impurities detected under the specified conditions. RRT refers to the Relative Retention Time in the HPLC analysis.[1]

These findings indicate that Flunisolide Acetate is susceptible to degradation under hydrolytic (both acidic and basic), oxidative, thermal, and photolytic stress. The primary degradation pathways appear to involve the formation of Desonide and Flunisolide 11-keto.

Experimental Protocols

Accurate assessment of stability requires robust analytical methods. The following protocols are based on established methods for the analysis of Flunisolide and related corticosteroids.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.5).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Forced degradation samples are diluted with the mobile phase to an appropriate concentration before injection.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.

Forced Degradation Protocol

Acid Hydrolysis:

  • Dissolve this compound in 0.1 N HCl.

  • Reflux the solution at 80°C for 24 hours.

  • Neutralize the solution with 0.1 N NaOH.

  • Dilute with the mobile phase and analyze by HPLC.

Base Hydrolysis:

  • Dissolve this compound in 0.1 N NaOH.

  • Reflux the solution at 80°C for 2 hours.

  • Neutralize the solution with 0.1 N HCl.

  • Dilute with the mobile phase and analyze by HPLC.

Oxidative Degradation:

  • Dissolve this compound in a 3% hydrogen peroxide solution.

  • Keep the solution at room temperature for 24 hours.

  • Dilute with the mobile phase and analyze by HPLC.

Thermal Degradation:

  • Keep the solid drug substance in a hot air oven at 80°C for 24 hours.

  • Dissolve the sample in the mobile phase and analyze by HPLC.

Photostability Testing:

  • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Dissolve the sample in the mobile phase and analyze by HPLC.

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Flunisolide, as a corticosteroid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway of glucocorticoids.

Glucocorticoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (Flunisolide) GR_complex GR-Hsp90 Complex GC->GR_complex Binding & Hsp90 dissociation GR_active Activated GR Dimer GR_complex->GR_active Conformational Change & Dimerization GRE Glucocorticoid Response Element (GRE) GR_active->GRE Nuclear Translocation & DNA Binding Transcription Transcription (mRNA synthesis) GRE->Transcription Gene Activation Anti_inflammatory Anti-inflammatory Proteins Transcription->Anti_inflammatory Translation

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow for Stability Analysis

The following diagram outlines a typical workflow for conducting stability studies of a drug substance like this compound.

Stability_Testing_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Analysis & Reporting Protocol Develop Stability Protocol (ICH) Method_Dev Develop & Validate Stability-Indicating Method Protocol->Method_Dev Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Method_Dev->Forced_Deg Stability_Study Long-term & Accelerated Stability Studies Method_Dev->Stability_Study Data_Eval Data Evaluation & Degradation Profile Forced_Deg->Data_Eval Identify Degradants Sample_Analysis Sample Analysis (HPLC) Stability_Study->Sample_Analysis Timepoint Sampling Sample_Analysis->Data_Eval Report Generate Stability Report Data_Eval->Report

Caption: Experimental Workflow for Stability Testing.

Conclusion

The physical and chemical stability of this compound is a critical factor in its development as a pharmaceutical agent. While specific stability data for the deuterated compound is not widely available, the information on the non-deuterated parent compound, Flunisolide, provides a strong foundation for understanding its stability profile. The compound is susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic stress. Robust, validated stability-indicating analytical methods, such as the HPLC method detailed in this guide, are essential for accurately monitoring its stability and ensuring the quality, safety, and efficacy of any resulting drug product. Further studies are warranted to definitively establish the stability profile of this compound.

References

Commercial Suppliers of High-Purity Flunisolide Acetate-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources for high-purity Flunisolide (B1672891) acetate-d6, a critical reagent for bioanalytical and pharmacokinetic (PK) studies. This deuterated internal standard is essential for accurate quantification of flunisolide in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines key product specifications from various suppliers, details a representative experimental protocol for its use, and illustrates the typical workflow for sourcing and utilizing such standards in a research setting.

High-Purity Flunisolide Acetate-d6: Supplier Comparison

The selection of a high-purity, well-characterized internal standard is paramount for the development of robust and reproducible bioanalytical methods. Several commercial suppliers offer this compound, each with its own product specifications and documentation. A summary of offerings from prominent vendors is presented below to facilitate an informed procurement process.

SupplierCatalog NumberPurity SpecificationIsotopic PurityFormatCertificate of Analysis (CoA)
Expert Synthesis Solutions (ESS) ESS042597.6% by HPLC99% atom DSolidAvailable, includes HPLC, 1H-NMR, and MS data.[1][2]
LGC Standards (distributor for Toronto Research Chemicals - TRC) TRC-F500482>95% (Typical)Not explicitly statedSolidAvailable upon request, typically includes HPLC, 1H-NMR, and MS.
Santa Cruz Biotechnology, Inc. sc-##### (Varies)Not explicitly stated for d6 acetateNot explicitly statedSolidAvailable on a lot-specific basis.
Key Organics ES-2656>95%Not explicitly statedSolidSafety Data Sheet (SDS) available.
MedchemExpress HY-11443S1Not explicitly statedNot explicitly statedSolidInquire for details.

Note: Product specifications and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request lot-specific Certificates of Analysis.

The Role of Deuterated Standards in Bioanalysis

In quantitative LC-MS/MS analysis, especially for pharmacokinetic studies, the use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard. Deuterated standards are chemically identical to the analyte of interest but have a higher mass due to the incorporation of deuterium (B1214612) atoms. This property allows them to be distinguished from the analyte by the mass spectrometer.

The primary advantages of using a deuterated internal standard include:

  • Correction for Matrix Effects: Biological matrices such as plasma or urine can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte to the internal standard remains constant, ensuring accurate results.

  • Compensation for Sample Preparation Variability: Any loss of analyte during extraction, handling, or injection is mirrored by a proportional loss of the internal standard. This normalization is critical for method robustness and precision.

  • Improved Accuracy and Precision: By accounting for variations in sample preparation and instrument response, deuterated internal standards significantly improve the overall accuracy and precision of the bioanalytical method.

Experimental Protocol: Quantification of Flunisolide in Human Plasma

The following is a representative, detailed protocol for the quantification of flunisolide in human plasma using this compound as an internal standard. This protocol is based on established methodologies for the LC-MS/MS analysis of small molecules in biological fluids.

1. Materials and Reagents

  • Flunisolide analytical standard

  • This compound (internal standard)

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

  • 96-well protein precipitation plates

2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Flunisolide and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the Flunisolide stock solution with 50:50 methanol:water to prepare a series of working standard solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma samples, calibration standards, or quality control samples into the wells of a 96-well plate.

  • Add 10 µL of the 100 ng/mL internal standard working solution to each well, except for the blank matrix samples.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each well to precipitate the plasma proteins.

  • Seal the plate and vortex for 2 minutes at high speed.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-3.5 min: 95% B

      • 3.5-4.0 min: 95% to 5% B

      • 4.0-5.0 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Flunisolide: m/z 435.2 → 415.2

      • This compound: m/z 489.3 → 429.3

    • Note: Specific MS parameters such as collision energy, declustering potential, and source temperature should be optimized for the specific instrument used.

5. Data Analysis

  • Integrate the peak areas for both the analyte (Flunisolide) and the internal standard (this compound).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of flunisolide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate key processes for researchers utilizing deuterated standards.

G cluster_procurement Procurement and Quality Control cluster_method_dev Method Development and Validation cluster_analysis Sample Analysis identify_suppliers Identify Suppliers request_coa Request and Review CoA identify_suppliers->request_coa select_supplier Select Supplier and Procure request_coa->select_supplier incoming_qc Incoming QC Verification select_supplier->incoming_qc prepare_stocks Prepare Stock Solutions incoming_qc->prepare_stocks optimize_lcms Optimize LC-MS/MS Parameters prepare_stocks->optimize_lcms validate_assay Validate Bioanalytical Method optimize_lcms->validate_assay sample_prep Sample Preparation with IS validate_assay->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Workflow for Sourcing and Utilizing a Deuterated Internal Standard.

G analyte Analyte (Flunisolide) Signal Intensity: A ratio Peak Area Ratio Ratio = A / IS analyte->ratio Measured Signal is Internal Standard (this compound) Signal Intensity: IS is->ratio Measured Signal concentration Analyte Concentration Calculated from Calibration Curve ratio->concentration Quantification

Caption: Principle of Quantification using an Internal Standard.

References

The Pharmacokinetic Rationale for Deuterated Flunisolide Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flunisolide (B1672891) is a synthetic corticosteroid valued for its potent anti-inflammatory effects, primarily in the management of asthma and allergic rhinitis. However, like many corticosteroids, its systemic exposure and rapid metabolism can present clinical challenges. This technical guide explores the pharmacokinetic profile of flunisolide and presents a scientific rationale for the development of a deuterated form of flunisolide acetate (B1210297). By strategically replacing hydrogen atoms with deuterium (B1214612) at sites of metabolic vulnerability, it is hypothesized that the resulting compound will exhibit a more favorable pharmacokinetic profile, characterized by increased metabolic stability, prolonged half-life, and potentially reduced systemic side effects. This document provides a comprehensive overview of flunisolide's known pharmacokinetic parameters, its metabolic pathways, and detailed, representative protocols for preclinical evaluation of a deuterated analog.

Introduction to Flunisolide and the Role of Deuteration

Flunisolide, a glucocorticoid receptor agonist, exerts its anti-inflammatory effects by modulating gene expression.[1][2] It is effective in topical applications such as oral inhalation for asthma and as a nasal spray for allergic rhinitis.[1][3][4] Despite its clinical utility, flunisolide is subject to rapid and extensive first-pass metabolism, primarily in the liver, which contributes to a relatively short plasma half-life of 1.3 to 4.6 hours.[5] This rapid clearance necessitates frequent dosing to maintain therapeutic concentrations.

Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a promising strategy in drug development to enhance pharmacokinetic properties.[6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow the rate of metabolism, leading to a longer drug half-life, increased systemic exposure (AUC), and potentially a reduced dosing frequency.[6]

Pharmacokinetic Profile: Flunisolide vs. Hypothetical Deuterated Flunisolide Acetate

The following table summarizes the known pharmacokinetic parameters of flunisolide and the projected parameters for a deuterated version. The projected values are based on the established principles of deuteration and the known metabolic pathways of flunisolide.

Pharmacokinetic ParameterFlunisolide (Non-deuterated)Deuterated Flunisolide Acetate (Projected)Rationale for Projected Improvement
Oral Bioavailability <7% - 20%[4][5][7]Potentially IncreasedReduced first-pass metabolism may lead to a higher fraction of the drug reaching systemic circulation.
Plasma Protein Binding ~40%[3]~40%Deuteration is not expected to significantly alter protein binding.
Volume of Distribution (Vd) 170 - 350 L[8]170 - 350 LDeuteration is unlikely to affect the distribution of the drug into tissues.
Metabolism Rapid and extensive, primarily via CYP3A4-mediated 6β-hydroxylation.[9][10][11]Reduced rate of 6β-hydroxylation and other CYP3A4-mediated pathways.The C-D bond at the site of metabolism will be stronger, slowing down enzymatic breakdown.
Major Metabolite 6β-hydroxyflunisolide (significantly less active).[12]6β-hydroxyflunisolide (formed at a slower rate).The metabolic pathway is expected to be the same, but the rate of formation will be reduced.
Elimination Half-life (t½) 1.3 - 4.6 hours[5]Potentially > 5 hoursSlower metabolism will lead to a longer duration of the drug in the body.
Systemic Clearance (CL) HighReducedA lower rate of metabolism will result in slower clearance from the body.

Metabolic Pathways and Rationale for Deuteration Site Selection

Flunisolide is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[9][10][11] The major metabolic pathway is the hydroxylation at the 6β position, forming 6β-hydroxyflunisolide, a metabolite with substantially lower glucocorticoid activity.[12] Other identified metabolic pathways include dehydrogenation to form Δ⁶-flunisolide and cleavage of the side-chain to form 21-carboxy metabolites.[10][11]

Given that 6β-hydroxylation is the primary route of metabolic inactivation, the C-H bond at the 6β position is the logical site for deuteration. By replacing the hydrogen at this position with deuterium, the rate of CYP3A4-mediated metabolism is expected to be significantly reduced, thereby increasing the metabolic stability of the drug.

Experimental Protocols

Preclinical Pharmacokinetic Study in a Rat Model

Objective: To compare the pharmacokinetic profiles of flunisolide acetate and deuterated flunisolide acetate following intratracheal administration to rats.

Materials:

  • Flunisolide acetate and deuterated flunisolide acetate

  • Vehicle for intratracheal administration (e.g., saline with a small percentage of a solubilizing agent)

  • Male Sprague-Dawley rats (250-300 g)

  • Intratracheal administration device

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • HPLC-MS/MS system

Methodology:

  • Animal Acclimatization and Dosing:

    • Acclimatize rats for at least 3 days prior to the study.

    • Fast rats overnight before dosing.

    • Divide rats into two groups (n=6 per group): one for flunisolide acetate and one for deuterated flunisolide acetate.

    • Administer a single dose of the respective compound via intratracheal instillation.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0) and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalytical Method (HPLC-MS/MS):

    • Sample Preparation (Protein Precipitation):

      • To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., a structurally similar corticosteroid).

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at 14,000 rpm for 10 minutes.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in 100 µL of the mobile phase.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for flunisolide, deuterated flunisolide, and the internal standard.

  • Pharmacokinetic Analysis:

    • Calculate plasma concentrations of the parent drugs at each time point.

    • Determine pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, and Vd) using non-compartmental analysis software.

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To compare the metabolic stability of flunisolide acetate and deuterated flunisolide acetate in human liver microsomes.

Materials:

  • Flunisolide acetate and deuterated flunisolide acetate

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (quenching solution)

  • Internal standard

  • Incubator/water bath (37°C)

  • HPLC-MS/MS system

Methodology:

  • Incubation:

    • Prepare a reaction mixture containing phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL), and the test compound (flunisolide or deuterated flunisolide, e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with internal standard) to stop the reaction.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Analyze the supernatant using the HPLC-MS/MS method described in the preclinical pharmacokinetic study protocol.

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point.

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.

Visualizations

Glucocorticoid Receptor Signaling Pathway

Glucocorticoid_Signaling cluster_nucleus Nucleus GC Glucocorticoid (Flunisolide) GR_complex Inactive GR Complex (GR + HSP90/HSP70) GC->GR_complex Binding GR_active Active GR GR_complex->GR_active Conformational Change & HSP Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Nuclear Translocation Transcription_Factors Other Transcription Factors (e.g., NF-κB) GR_active->Transcription_Factors Tethering & Repression GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding to DNA Gene_Transcription Gene Transcription GRE->Gene_Transcription Activation Transcription_Factors->Gene_Transcription Repression mRNA mRNA Gene_Transcription->mRNA Anti_inflammatory_Proteins Anti-inflammatory Proteins mRNA->Anti_inflammatory_Proteins Translation Preclinical_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Preclinical Studies cluster_decision Decision Point A Identify Metabolic 'Soft Spot' of Flunisolide B Synthesize Deuterated Flunisolide Acetate A->B C Metabolic Stability Assay (Human Liver Microsomes) B->C D Receptor Binding Assay (Glucocorticoid Receptor) B->D E In Vitro Potency Assay B->E F Pharmacokinetic Study (Rat Model) C->F H Preliminary Toxicology C->H G Efficacy Study (Asthma/Rhinitis Model) D->G E->G I Go/No-Go for IND-Enabling Studies F->I G->I H->I

References

In Vitro Metabolism of Flunisolide Acetate-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of studying the in vitro metabolism of Flunisolide acetate-d6. While specific experimental data on the metabolism of deuterated Flunisolide acetate (B1210297) is not extensively available in published literature, this document outlines the expected metabolic pathways based on the known metabolism of Flunisolide and the principles of deuterium (B1214612) substitution in drug metabolism. Furthermore, it provides detailed experimental protocols for conducting in vitro metabolism studies and presents hypothetical data to illustrate the anticipated outcomes.

Introduction to Flunisolide and the Rationale for Deuteration

Flunisolide is a synthetic corticosteroid used in the treatment of asthma and allergic rhinitis. Like many corticosteroids, it undergoes metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes. The rate of metabolism can influence the drug's bioavailability, efficacy, and potential for systemic side effects.

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy used in drug development to alter the pharmacokinetic properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. By selectively deuterating a drug molecule at a site of metabolism, it is possible to decrease the rate of its breakdown, potentially leading to improved metabolic stability, a longer half-life, and reduced formation of certain metabolites.

This guide focuses on this compound, a deuterated analog of Flunisolide acetate. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium. The exact positions of deuteration are critical for the metabolic outcome but are not specified in this general guide.

Expected Metabolic Pathways of this compound

The in vitro metabolism of non-deuterated Flunisolide is primarily mediated by the CYP3A family of enzymes, with CYP3A4 being the most significant contributor.[1][2] The major metabolic pathway is 6β-hydroxylation.[1][3] Other identified pathways include Δ⁶-dehydrogenation and metabolism of the D-ring, leading to the formation of 21-carboxy metabolites.[2]

Based on this, the metabolism of this compound is expected to follow similar pathways. However, if the deuteration has occurred at or near the sites of metabolic attack, a significant decrease in the rate of formation of the corresponding metabolites is anticipated.

Flunisolide_Metabolism This compound This compound 6β-hydroxy this compound 6β-hydroxy this compound This compound->6β-hydroxy this compound CYP3A4 (Major Pathway) Rate potentially slowed by deuteration Δ⁶-Flunisolide acetate-d6 Δ⁶-Flunisolide acetate-d6 This compound->Δ⁶-Flunisolide acetate-d6 CYP3A4 (Minor Pathway) Rate potentially slowed by deuteration 21-carboxy this compound 21-carboxy this compound This compound->21-carboxy this compound Other enzymes (Minor Pathway) Rate potentially slowed by deuteration

Figure 1: Expected metabolic pathways of this compound.

Quantitative Data on In Vitro Metabolism

As of the last update, specific quantitative data from in vitro metabolism studies of this compound are not publicly available. However, based on the principles of the kinetic isotope effect, it is hypothesized that this compound will exhibit greater metabolic stability in human liver microsomes compared to its non-deuterated counterpart. The following table presents hypothetical data from a microsomal stability assay to illustrate this expected outcome.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Flunisolide acetate2527.7
This compound 45 15.4

Table 1: Hypothetical Comparative In Vitro Metabolic Stability of Flunisolide Acetate and this compound in Human Liver Microsomes. The data in this table are for illustrative purposes only and are intended to demonstrate the potential impact of deuteration on metabolic stability.

Experimental Protocols

The following protocols describe standard procedures for conducting in vitro metabolism studies using human liver microsomes.

Microsomal Stability Assay

This assay is designed to determine the rate at which a compound is metabolized by liver microsomes.

Materials:

  • Human liver microsomes (pooled from multiple donors)

  • This compound (test compound)

  • Flunisolide acetate (non-deuterated control)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (a structurally similar compound for analytical quantification)

  • 96-well plates

  • Incubator/shaker (set to 37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and human liver microsomes. The final protein concentration is typically in the range of 0.5-1.0 mg/mL.

  • Compound Addition: Add the test compound (this compound) and the control compound (Flunisolide acetate) to separate wells of the 96-well plate. The final substrate concentration is typically around 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding a cold solution of acetonitrile containing the internal standard.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration) * 1000.

Metabolite Identification

This procedure is used to identify the metabolites formed during the incubation.

Procedure:

  • Follow the microsomal stability assay protocol, but use a higher concentration of the test compound (e.g., 10-50 µM) to ensure detectable levels of metabolites.

  • At the end of the incubation period (e.g., 60 minutes), terminate the reaction.

  • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Compare the metabolite profiles of this compound and Flunisolide acetate to identify any differences in metabolism.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an in vitro metabolism study.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Liver Microsomes - Buffer - NADPH System - Test Compound Stock Incubate Incubate at 37°C Reagents->Incubate Time_Points Sample at Time Points (0, 5, 15, 30, 45, 60 min) Incubate->Time_Points Terminate Terminate Reaction (Cold Acetonitrile + IS) Time_Points->Terminate Process Centrifuge and Collect Supernatant Terminate->Process LCMS LC-MS/MS Analysis Process->LCMS Data Data Processing: - Calculate t½ - Calculate CLint LCMS->Data

Figure 2: General workflow for a microsomal stability assay.

Conclusion

The in vitro metabolism of this compound is a critical area of study for understanding its pharmacokinetic profile. While direct experimental data is limited, the known metabolic pathways of Flunisolide and the principles of the kinetic isotope effect provide a strong foundation for predicting its metabolic fate. The experimental protocols outlined in this guide offer a robust framework for conducting in vitro studies to generate quantitative data on the metabolic stability and metabolite profile of this compound. Such studies are essential for the continued development and optimization of deuterated corticosteroids.

References

Methodological & Application

Application Note: High-Throughput Quantification of Flunisolide in Human Plasma using LC-MS/MS with Flunisolide acetate-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

INTRODUCTION Flunisolide (B1672891) is a synthetic corticosteroid with potent anti-inflammatory activity, commonly used in the treatment of allergic rhinitis and asthma. Accurate and reliable quantification of flunisolide in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of flunisolide in human plasma. The method utilizes a stable isotope-labeled internal standard, Flunisolide acetate-d6, to ensure high accuracy and precision. A streamlined liquid-liquid extraction (LLE) protocol is employed for sample preparation, enabling high-throughput analysis suitable for drug development and clinical research settings.

EXPERIMENTAL PROTOCOLS

Materials and Reagents
  • Flunisolide reference standard (≥98% purity)

  • This compound (ISTD)

  • HPLC-grade methanol (B129727), acetonitrile, and methyl tert-butyl ether (MTBE)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Human plasma (K2EDTA as anticoagulant)

  • Ultrapure water

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Solutions

Stock solutions of flunisolide and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions of flunisolide were prepared by serial dilution of the stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards. Quality control (QC) samples were independently prepared at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The working internal standard solution was prepared by diluting the this compound stock solution to a final concentration of 50 ng/mL in the same diluent. All solutions were stored at 2-8°C.

Sample Preparation Protocol
  • Allow plasma samples, calibration standards, and QC samples to thaw to room temperature.

  • To 200 µL of each sample in a polypropylene (B1209903) tube, add 25 µL of the 50 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex mix for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (approximately 900 µL) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (50:50 v/v methanol:water with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: 95% to 30% B

    • 3.6-5.0 min: Hold at 30% B for re-equilibration.

Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 500°C.

  • IonSpray Voltage: 4500 V.

  • Curtain Gas: 35 psi.

  • Collision Gas: 9 psi.

  • MRM Transitions: The following MRM transitions were monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
Flunisolide435.2415.22002580
This compound (ISTD)441.3421.32002580

Note: Collision energy and declustering potential should be optimized for the specific instrument used.

METHOD VALIDATION

The developed method was validated according to regulatory guidelines for bioanalytical method validation. The validation assessed linearity, sensitivity, accuracy, precision, selectivity, matrix effect, and stability.

Data Presentation

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Weighting
Flunisolide0.1 - 100>0.9951/x²

Table 2: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL) ± SDAccuracy (%)Precision (%CV)
LLOQ0.160.105 ± 0.009105.08.6
LQC0.360.291 ± 0.02197.07.2
MQC565.15 ± 0.30103.05.8
HQC80678.4 ± 4.198.05.2

Table 3: Stability of Flunisolide in Human Plasma

Stability ConditionConcentration (ng/mL)DurationMean Stability (%)
Freeze-ThawLQC: 0.33 cycles96.5
HQC: 803 cycles98.2
Short-Term (Bench-top)LQC: 0.36 hours at RT97.1
HQC: 806 hours at RT99.0
Long-TermLQC: 0.330 days at -80°C95.8
HQC: 8030 days at -80°C97.5
Post-PreparativeLQC: 0.324 hours at 4°C98.3
HQC: 8024 hours at 4°C101.2

VISUALIZATIONS

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample (200 µL) istd Add ISTD (this compound) plasma->istd lle Liquid-Liquid Extraction (MTBE) istd->lle separate Centrifuge & Separate Organic Layer lle->separate evap Evaporate to Dryness separate->evap recon Reconstitute evap->recon lcms Inject into LC-MS/MS System recon->lcms data Data Acquisition (MRM) lcms->data quant Quantification (Calibration Curve) data->quant report Report Results quant->report

Caption: Workflow for the quantification of flunisolide in plasma.

Logical Relationship of Method Validation

validation_relationship method Validated LC-MS/MS Method linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision sensitivity Sensitivity (LLOQ) method->sensitivity selectivity Selectivity method->selectivity stability Stability method->stability matrix Matrix Effect method->matrix

Caption: Key parameters for bioanalytical method validation.

CONCLUSION

This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of flunisolide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. The simple liquid-liquid extraction procedure is amenable to high-throughput analysis, making this method well-suited for supporting pharmacokinetic and clinical studies of flunisolide. The method meets the stringent requirements for bioanalytical method validation, demonstrating its reliability for drug development applications.

Application Note: Quantification of Flunisolide in Human Plasma by LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunisolide (B1672891) is a synthetic corticosteroid utilized for its anti-inflammatory properties, commonly administered via oral inhalation for asthma treatment or as a nasal spray for allergic rhinitis.[1] Accurate quantification of flunisolide in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of flunisolide in human plasma. The use of a stable isotope-labeled internal standard, Flunisolide-d7, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental

Materials and Reagents
  • Flunisolide reference standard (≥98% purity)

  • Flunisolide-d7 internal standard (IS) (≥98% purity)

  • HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Human plasma (K2EDTA as anticoagulant)

  • Deionized water

Stock and Working Solutions
  • Flunisolide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of flunisolide in methanol.

  • Flunisolide-d7 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Flunisolide-d7 in methanol.

  • Working Solutions: Prepare serial dilutions of the flunisolide stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples. Prepare a working solution of Flunisolide-d7 at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol outlines a liquid-liquid extraction procedure for the efficient recovery of flunisolide from plasma.

  • Thaw plasma samples and vortex to ensure homogeneity.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 50 µL of the Flunisolide-d7 internal standard working solution (e.g., 100 ng/mL) to all samples except for the blank matrix.

  • Vortex for 10 seconds.

  • Add 1.0 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for the specific instrumentation used.

ParameterCondition
LC System UPLC/HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to initial conditions and re-equilibrate for 1.5 min.
Injection Volume 5 µL
Column Temp. 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Flunisolide435.2415.215015
Flunisolide (Qualifier)435.2313.115025
Flunisolide-d7 (IS)442.2422.215015

Method Validation

Linearity and Sensitivity

The linearity of the method was assessed by preparing calibration standards in blank plasma over a specified concentration range. The calibration curve was constructed by plotting the peak area ratio of flunisolide to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used. The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

Table 2: Representative Calibration Curve Data

Concentration (ng/mL)Accuracy (%)Precision (%CV)
0.1 (LLOQ)98.58.2
0.2101.26.5
1.099.84.1
5.0102.53.5
20.097.92.8
50.099.12.1
80.0100.81.9
100.0 (ULOQ)98.22.5
Correlation Coefficient (r²): >0.995
Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate (n=6) on three different days.

Table 3: Representative Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC0.36.8103.17.5101.5
Mid QC154.298.75.199.8
High QC753.1101.24.3100.4
Recovery and Matrix Effect

The extraction recovery of flunisolide was determined by comparing the peak areas of extracted QC samples to those of post-extraction spiked samples at corresponding concentrations. The matrix effect was assessed by comparing the peak areas of post-extraction spiked samples to those of neat standards.

Table 4: Representative Recovery and Matrix Effect Data

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC0.388.595.2
Mid QC1591.298.1
High QC7590.497.5
Stability

The stability of flunisolide in human plasma was evaluated under various conditions to ensure the integrity of the samples from collection to analysis.

Table 5: Representative Stability Data

Stability ConditionDurationConcentration (ng/mL)Stability (% of Nominal)
Bench-top (Room Temp)6 hoursLow (0.3), High (75)96.8, 98.1
Freeze-Thaw (3 cycles)-80°C to RTLow (0.3), High (75)95.4, 97.2
Long-term30 days at -80°CLow (0.3), High (75)97.1, 98.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard (Flunisolide-d7) plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add MTBE (1.0 mL) vortex1->add_mtbe vortex2 Vortex (5 min) add_mtbe->vortex2 centrifuge Centrifuge (10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integrate Peak Integration detection->integrate calculate Calculate Peak Area Ratios integrate->calculate quantify Quantify using Calibration Curve calculate->quantify report Report Results quantify->report

Caption: Experimental workflow for flunisolide quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of flunisolide in human plasma. The use of a deuterated internal standard and a robust liquid-liquid extraction protocol ensures high accuracy, precision, and minimal matrix effects. This method is suitable for supporting clinical and non-clinical pharmacokinetic studies of flunisolide.

References

Application Notes and Protocols for the Analysis of Flunisolide Acetate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunisolide (B1672891) is a synthetic corticosteroid with anti-inflammatory properties, commonly used in the treatment of asthma and allergic rhinitis. For pharmacokinetic, bioequivalence, and toxicokinetic studies, accurate and precise quantification of flunisolide in biological matrices is essential. The use of a stable isotope-labeled internal standard, such as Flunisolide acetate-d6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability in sample processing.

This document provides detailed application notes and protocols for the sample preparation of this compound and the parent compound, flunisolide, from biological matrices prior to LC-MS/MS analysis. The methodologies described below are based on established techniques for corticosteroid analysis and are applicable for the simultaneous extraction of both the analyte and its deuterated internal standard.

Sample Preparation Techniques

The choice of sample preparation technique is critical for removing interferences from biological matrices such as plasma, serum, or urine, and for concentrating the analyte to achieve the desired sensitivity. The most common techniques for corticosteroid analysis are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

  • Solid-Phase Extraction (SPE): This technique offers high selectivity and can provide very clean extracts, leading to reduced matrix effects and improved assay sensitivity. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent.

  • Liquid-Liquid Extraction (LLE): LLE is a classic extraction method based on the differential solubility of the analyte in two immiscible liquid phases. It is effective in removing non-soluble interferences and can provide good recovery.

  • Protein Precipitation (PPT): This is the simplest and fastest method for removing proteins from plasma or serum samples. It involves adding a precipitating agent, typically an organic solvent like acetonitrile (B52724) or methanol (B129727), to denature and precipitate proteins, which are then removed by centrifugation. While rapid, it may result in less clean extracts compared to SPE or LLE.

The selection of the appropriate technique will depend on the specific requirements of the assay, including the desired limit of quantification, sample throughput, and the complexity of the biological matrix.

Experimental Protocols

The following are detailed protocols for the extraction of flunisolide and this compound from biological matrices. It is assumed that this compound is used as the internal standard and is spiked into the samples at the beginning of the preparation process.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is suitable for the analysis of flunisolide in plasma or serum and generally yields clean extracts with high recovery.

Materials:

  • Biological matrix (e.g., plasma, serum)

  • This compound internal standard (IS) working solution

  • Phosphoric acid (4%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Elution solvent (e.g., Ethyl acetate)

  • SPE cartridges (e.g., Oasis HLB or C18)

  • SPE manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 Methanol:Water)

Procedure:

  • Sample Pre-treatment:

    • Pipette 500 µL of the biological sample into a clean polypropylene (B1209903) tube.

    • Add 50 µL of the this compound IS working solution and vortex briefly.

    • Add 500 µL of 4% phosphoric acid to the sample, vortex to mix. This step helps to release the drug from protein binding.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of HPLC grade water. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of HPLC grade water to remove hydrophilic interferences.

    • Follow with a wash of 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove more interferences.

  • Drying:

    • Dry the cartridge by applying a high vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the analyte and internal standard with 1 mL of elution solvent (e.g., ethyl acetate).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of reconstitution solvent.

    • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a robust method for extracting flunisolide from various biological fluids.

Materials:

  • Biological matrix (e.g., plasma, urine)

  • This compound internal standard (IS) working solution

  • Extraction solvent (e.g., Methylene (B1212753) chloride or Ethyl acetate)

  • Sodium hydroxide (B78521) solution (0.1 M)

  • Water (HPLC grade)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 Methanol:Water)

Procedure:

  • Sample Preparation:

    • Pipette 500 µL of the biological sample into a clean glass tube.

    • Add 50 µL of the this compound IS working solution and vortex briefly.

  • Extraction:

    • Add 3 mL of the extraction solvent (e.g., methylene chloride) to the tube.

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Phase Separation:

    • Carefully transfer the organic layer (bottom layer for methylene chloride) to a clean tube.

  • Washing (Optional):

    • To further clean up the extract, add 1 mL of 0.1 M sodium hydroxide solution, vortex, and centrifuge. Discard the aqueous layer.

    • Follow with a wash of 1 mL of HPLC grade water, vortex, and centrifuge. Discard the aqueous layer.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of reconstitution solvent.

    • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Protein Precipitation (PPT)

This is a high-throughput method suitable for large numbers of samples, particularly for plasma or serum.

Materials:

  • Biological matrix (e.g., plasma, serum)

  • This compound internal standard (IS) working solution

  • Precipitating solvent (e.g., Acetonitrile or Methanol, chilled)

  • Centrifuge (preferably refrigerated)

  • 96-well filtration plate (optional)

  • Reconstitution solvent (e.g., 50:50 Methanol:Water)

Procedure:

  • Precipitation:

    • Pipette 100 µL of the biological sample into a microcentrifuge tube.

    • Add 10 µL of the this compound IS working solution and vortex briefly.

    • Add 300 µL of chilled precipitating solvent (a 3:1 ratio of solvent to sample is common).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of reconstitution solvent.

  • Direct Injection (Alternative):

    • Alternatively, the supernatant can be directly injected into the LC-MS/MS system. However, this may lead to faster column degradation and potential matrix effects.

Data Presentation

The following table provides a representative comparison of the performance characteristics of the three sample preparation techniques for the analysis of flunisolide. The values are illustrative and may vary depending on the specific laboratory conditions and instrumentation.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery > 85%80-95%> 90% (can be variable)
Matrix Effect LowLow to MediumMedium to High
Cleanliness of Extract Very HighHighLow
Throughput MediumLow to MediumHigh
Cost per Sample HighMediumLow
Method Development Time HighMediumLow

Visualizations

Experimental Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction sample Biological Sample (500 µL) add_is Add IS (50 µL) sample->add_is add_acid Add 4% Phosphoric Acid (500 µL) add_is->add_acid vortex1 Vortex add_acid->vortex1 condition Condition SPE Cartridge (Methanol, Water) vortex1->condition load Load Pre-treated Sample condition->load wash Wash Cartridge (Water, 10% Methanol) load->wash dry Dry Cartridge wash->dry elute Elute Analytes (Ethyl Acetate) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Solvent (100 µL) evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A flowchart illustrating the key steps in the Solid-Phase Extraction (SPE) protocol.

Logical Relationship of Sample Preparation Choices

Logic_Diagram cluster_input Assay Requirements cluster_output Recommended Method sensitivity High Sensitivity spe Solid-Phase Extraction (SPE) sensitivity->spe Requires lle Liquid-Liquid Extraction (LLE) sensitivity->lle Moderate ppt Protein Precipitation (PPT) sensitivity->ppt Lower throughput High Throughput throughput->spe Lower throughput->lle Lower throughput->ppt Requires cleanliness High Extract Cleanliness cleanliness->spe Requires cleanliness->lle Moderate cleanliness->ppt Lower

Caption: A diagram showing the logical relationship between assay requirements and the choice of sample preparation method.

Application Notes and Protocols for the Detection of Flunisolide Acetate-d6 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sensitive and selective detection of Flunisolide acetate-d6 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of Flunisolide acetate (B1210297) and is commonly used as an internal standard in quantitative bioanalysis to ensure accuracy and precision by correcting for matrix effects and variability during sample processing.

Mass Spectrometry Parameters

The successful detection of this compound relies on the optimization of mass spectrometry parameters. The following tables summarize the recommended starting parameters for method development. It is crucial to optimize these parameters on the specific instrument being used.

Predicted Precursor Ions for this compound

This compound has a molecular weight of approximately 496.58 g/mol . Depending on the ionization source and mobile phase composition, different precursor ions can be formed.

Ionization ModeAdductPredicted Precursor Ion (m/z)Notes
Positive ESI[M+H]⁺497.6Protonated molecule
Positive ESI[M+Na]⁺519.6Sodium adduct
Positive ESI[M+NH₄]⁺514.6Ammonium adduct
Negative ESI[M+CH₃COO]⁻555.6Acetate adduct

Note: ESI (Electrospray Ionization) is a common ionization technique for corticosteroids.[1] The choice of positive or negative mode will depend on the sensitivity and specificity desired for the assay.

Multiple Reaction Monitoring (MRM) Transitions

MRM is a highly selective and sensitive mode of operation for quantitative analysis on a triple quadrupole mass spectrometer. The following MRM transitions are predicted for this compound based on the known fragmentation of Flunisolide. These should be optimized for the specific instrument.

Table 1: Predicted MRM Transitions for this compound (Positive Ion Mode)

Precursor Ion (m/z)Product Ion (m/z)Predicted Collision Energy (eV)Declustering Potential (V)
497.6 ([M+H]⁺)477.615 - 2560 - 80
497.6 ([M+H]⁺)379.220 - 3060 - 80
497.6 ([M+H]⁺)361.225 - 3560 - 80
497.6 ([M+H]⁺)319.230 - 4060 - 80

Table 2: Predicted MRM Transitions for this compound (Negative Ion Mode)

Precursor Ion (m/z)Product Ion (m/z)Predicted Collision Energy (eV)Declustering Potential (V)
555.6 ([M+CH₃COO]⁻)495.615 - 25-60 - -80
555.6 ([M+CH₃COO]⁻)319.225 - 35-60 - -80

Note: The product ions for the deuterated standard are expected to be shifted by +6 Da compared to the non-deuterated Flunisolide acetate, assuming the deuterium (B1214612) labels are on a stable part of the molecule that is retained in the fragment. The collision energy and declustering potential values are starting points and require empirical optimization.

Experimental Protocols

This section outlines a general protocol for the analysis of this compound in a biological matrix such as plasma or serum.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for removing proteins from biological samples prior to LC-MS/MS analysis.

Materials:

  • Biological matrix (e.g., plasma, serum)

  • This compound internal standard spiking solution

  • Acetonitrile (B52724) (ACN), ice-cold

  • Centrifuge

  • Vortex mixer

Protocol:

  • To 100 µL of the biological matrix sample, add an appropriate amount of the this compound internal standard spiking solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE can provide a cleaner sample extract compared to protein precipitation, which can be beneficial for reducing matrix effects.

Materials:

  • Biological matrix (e.g., plasma, serum)

  • This compound internal standard spiking solution

  • SPE cartridges (e.g., C18)

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Washing solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • Sample concentrator

Protocol:

  • To 100 µL of the biological matrix sample, add an appropriate amount of the this compound internal standard spiking solution.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of the washing solution to remove interfering substances.

  • Elute the analyte and internal standard with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column is commonly used for the separation of corticosteroids.

Table 3: Recommended LC Parameters

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Gradient Start with a low percentage of Mobile Phase B (e.g., 30-40%) and gradually increase to a high percentage (e.g., 90-95%) over several minutes to elute the analyte. A re-equilibration step at the initial conditions is necessary before the next injection.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the analytical workflow for the detection of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis G Analyte This compound (in sample) Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Known Concentration of This compound (IS) IS->Ratio Calibration_Curve Compare to Calibration Curve Ratio->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

References

Application Note: HPLC Column Selection for the Separation of Flunisolide and its d6 Analog

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flunisolide (B1672891) is a synthetic corticosteroid used for its anti-inflammatory properties, particularly in the treatment of allergic rhinitis.[1][2] In pharmacokinetic and bioanalytical studies, a stable isotope-labeled internal standard, such as a deuterated analog, is crucial for accurate quantification by mass spectrometry. D6-flunisolide is the commonly used deuterated analog of flunisolide.[3][4] Due to their structural similarity, the chromatographic separation of flunisolide from its d6 analog can be challenging. This application note provides a detailed protocol and guidance on HPLC column selection to achieve a robust and reliable separation of these two compounds.

The primary challenge lies in the minimal difference in physicochemical properties between flunisolide and d6-flunisolide. The selection of an appropriate stationary phase and the optimization of mobile phase conditions are critical to exploit the subtle differences in their interactions with the HPLC column, thereby achieving baseline separation. This document outlines a systematic approach to column and method selection for this specific analytical challenge.

Analyte Physicochemical Properties

Understanding the properties of the analytes is fundamental to selecting the appropriate HPLC column and developing the separation method.

PropertyFlunisolided6-FlunisolideReference
Molecular Formula C₂₄H₃₁FO₆C₂₄H₂₅D₆FO₆[1],[3]
Molecular Weight 434.5 g/mol 440.53 g/mol [1],[3]
XLogP3 2.5Not Available[1]
Water Solubility 0.0374 g/L (practically insoluble)Not Available[2][5]
Hydrogen Bond Donor Count 22[1]
Hydrogen Bond Acceptor Count 77[1]

The key difference between the two molecules is the presence of six deuterium (B1214612) atoms in d6-flunisolide, leading to a slightly higher molecular weight. This subtle change can influence the hydrophobic and van der Waals interactions with the stationary phase, which can be exploited for separation.

Recommended HPLC Columns and Rationale

Based on the physicochemical properties of flunisolide and existing HPLC methods for its analysis, two primary types of reversed-phase columns are recommended for achieving the separation of flunisolide and its d6 analog.

Phenyl-Hexyl Column

A Phenyl-Hexyl stationary phase is the primary recommendation. This phase provides a unique selectivity compared to standard alkyl chains (C18 or C8) due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic rings present in the flunisolide structure. This alternative selectivity can enhance the resolution of structurally similar compounds. A published method for flunisolide assay utilized a Luna Phenyl-Hexyl column, demonstrating its suitability for this analyte.[6]

High-Density C18 Column

A high-density (fully end-capped) C18 column is a viable alternative. While the primary interaction mechanism is hydrophobic, a high-density C18 phase can provide the necessary efficiency to resolve the subtle differences between the two isotopic analogs. Several reported methods for flunisolide utilize C18 columns.[7][8]

Experimental Protocol

This section provides a detailed protocol for the separation of flunisolide and d6-flunisolide using the recommended columns.

Materials and Reagents
  • Flunisolide reference standard

  • d6-Flunisolide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

Recommended HPLC Conditions

The following table summarizes the recommended starting conditions for method development.

ParameterCondition 1: Phenyl-Hexyl ColumnCondition 2: C18 Column
Column Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalentWaters XBridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50% B to 70% B over 10 minutes60% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C40 °C
Injection Volume 10 µL10 µL
Detector UV at 245 nm or Mass SpectrometerUV at 245 nm or Mass Spectrometer
Sample Preparation
  • Prepare individual stock solutions of flunisolide and d6-flunisolide in methanol at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solutions in the initial mobile phase composition to a final concentration of 10 µg/mL for each analyte.

Method Optimization Strategy

If the initial conditions do not provide baseline separation, the following optimization steps are recommended:

  • Gradient Slope: Decrease the gradient slope (e.g., extend the gradient time) to increase the separation window.

  • Organic Modifier: Evaluate methanol as an alternative to acetonitrile. Methanol has different solvent properties and may alter the selectivity.

  • Temperature: Vary the column temperature between 25 °C and 50 °C. Lower temperatures often increase retention and may improve resolution for some compounds.

  • Mobile Phase pH: If using a buffered mobile phase, small adjustments to the pH can influence the ionization state of the analytes and their interaction with the stationary phase.

Diagrams

Logical Workflow for HPLC Column Selection

HPLC_Column_Selection_Workflow Analyte_Properties Analyte Physicochemical Properties (Flunisolide & d6-Flunisolide) Column_Screening Initial Column Screening (Phenyl-Hexyl vs. C18) Analyte_Properties->Column_Screening Inform Selection Method_Development Method Development (Gradient, Mobile Phase, Temperature) Column_Screening->Method_Development Select Best Candidate Optimization Method Optimization (Fine-tuning for Resolution) Method_Development->Optimization Iterative Process Validation Method Validation (Robustness, Reproducibility) Optimization->Validation Final Method

Caption: Logical workflow for HPLC column and method selection.

Chemical Structures of Flunisolide and d6-Flunisolide

Chemical_Structures cluster_flunisolide Flunisolide cluster_d6_flunisolide d6-Flunisolide Flunisolide_Structure d6_Flunisolide_Structure Structure is identical to Flunisolide with six deuterium atoms, typically on the isopropylidene group.

Caption: Chemical structures of Flunisolide and its d6 analog.

Conclusion

The separation of flunisolide and its d6-deuterated analog requires careful selection of the HPLC column and optimization of the chromatographic conditions. A Phenyl-Hexyl column is recommended as the primary choice due to its unique selectivity, which can enhance the resolution of these structurally similar compounds. A high-density C18 column serves as a robust alternative. By following the detailed protocol and method optimization strategy outlined in this application note, researchers can develop a reliable and reproducible HPLC method for the baseline separation of flunisolide and d6-flunisolide, which is essential for accurate bioanalytical quantification.

References

Application Notes & Protocols: A Validated Method for the Quantitation of Flunisolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a validated analytical method for the quantitative determination of flunisolide (B1672891). The methodologies outlined are based on established high-performance liquid chromatography (HPLC) techniques, ensuring accuracy, precision, and robustness for routine analysis in a quality control or research environment.

Introduction

Flunisolide is a corticosteroid used for its anti-inflammatory properties, commonly formulated in nasal sprays for the treatment of allergic rhinitis.[1] Accurate and reliable quantification of flunisolide in pharmaceutical formulations is critical to ensure product quality, safety, and efficacy. This document describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for this purpose.

Method Overview

The described method utilizes RP-HPLC with UV detection for the separation and quantification of flunisolide. The method has been validated according to the International Conference on Harmonisation (ICH) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[1][2]

Experimental Workflow

The following diagram illustrates the general workflow for the quantitation of flunisolide using the validated HPLC method.

Flunisolide Quantitation Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Standard_Prep Standard Solution Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System System Suitability Sample_Prep Sample Solution Preparation Sample_Prep->HPLC_System Injection Sample Injection HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Report Generation Quantification->Reporting

Caption: General workflow for flunisolide quantitation.

Experimental Protocols

Materials and Reagents
Instrumentation

An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

  • HPLC System: Agilent 1260 Infinity series or equivalent[3]

  • Column: RP C18 (octadecylsilane), 150 x 4.6 mm, 5 µm particle size (e.g., Phenomenex Inc.)[1][4]

  • Detector: UV detector set at 240 nm[4]

Preparation of Solutions

Mobile Phase: Prepare a filtered and degassed mixture of phosphate buffer (pH 5.5), acetonitrile, and tetrahydrofuran in a ratio of 73:15:12 (v/v/v).[1][4]

  • Phosphate Buffer (pH 5.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in water to obtain a desired concentration (e.g., 20 mM) and adjust the pH to 5.5 with a suitable acid or base.[3][4]

Diluting Solution: A mixture of acetonitrile and water in a 70:30 ratio.[4]

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Flunisolide Reference Standard into a 100-mL volumetric flask. Add approximately 70 mL of the diluting solution and sonicate to dissolve. Dilute to volume with the diluting solution and mix well.[4]

Standard Working Solution (e.g., 25 µg/mL): Pipette 25.0 mL of the Standard Stock Solution into a 100-mL volumetric flask, dilute to volume with the diluting solution, and mix well.

Sample Solution (from Nasal Spray): The preparation will depend on the formulation. For a nasal spray, an appropriate number of actuations may be collected and diluted with the diluting solution to achieve a final concentration within the linear range of the method (e.g., 25 µg/mL).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/minute[1][4]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient[1][4]

  • Detection Wavelength: 240 nm[4]

  • Run Time: Sufficient to allow for the elution of flunisolide and any potential interfering peaks.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the Standard Working Solution at least five times and evaluate the following parameters:

  • Tailing Factor: Not more than 2.0

  • Theoretical Plates: Not less than 2000

  • Relative Standard Deviation (RSD) of Peak Areas: Not more than 2.0%[1]

Method Validation Logical Flow

The following diagram outlines the logical progression of the method validation process.

Method_Validation_Flow Start Start Validation Specificity Specificity (Interference Check) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness End Method Validated Robustness->End

Caption: Logical flow of the method validation process.

Data Presentation: Summary of Validation Parameters

The following tables summarize the typical acceptance criteria and results for the validation of this analytical method.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
%RSD of Peak Areas≤ 2.0%

Table 2: Method Validation Summary

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the retention time of flunisolide.Complies
Linearity Correlation coefficient (r²) ≥ 0.995.[1]0.999[1][4]
Range 10 - 60 µg/mL[4]-
Accuracy (% Recovery) 98.0% - 102.0%101.0% - 101.5%[1]
Precision (%RSD)
- Repeatability (Intra-day)≤ 2.0%< 2.0%[1]
- Intermediate Precision (Inter-day)≤ 2.0%< 2.0%[1]
Robustness %RSD of results should be within acceptable limits after minor changes in method parameters.Complies

Conclusion

The described RP-HPLC method is demonstrated to be simple, accurate, precise, and robust for the quantitative determination of flunisolide in pharmaceutical dosage forms.[1] The method is suitable for routine quality control analysis and can be implemented in any laboratory with standard HPLC equipment. For analysis of flunisolide in biological matrices, a more sensitive technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) may be required.[5][6]

References

Standard Operating Procedure for the Preparation of Flunisolide Acetate-d6 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed standard operating procedure (SOP) for the preparation, storage, and quality control of a Flunisolide acetate-d6 stock solution. This compound is a deuterated analog of Flunisolide acetate, commonly used as an internal standard in quantitative analysis by mass spectrometry. Adherence to this protocol is crucial for ensuring the accuracy, precision, and reliability of experimental results. This protocol outlines procedures for handling the solid compound, selecting an appropriate solvent, preparing the stock solution to a specified concentration, and ensuring its stability and integrity through proper storage and quality control measures.

Materials and Equipment

Materials:
  • This compound (solid form, purity >97%)

  • Methanol (HPLC grade or higher), Acetonitrile (HPLC grade or higher), or Dimethyl sulfoxide (B87167) (DMSO, spectroscopic grade)

  • Amber glass vials with PTFE-lined screw caps

  • Pipette tips

  • Deionized water (for cleaning)

  • 70% Ethanol (for disinfection)

Equipment:
  • Analytical balance (readable to at least 0.01 mg)

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves.

  • Refrigerator (2-8 °C)

  • Freezer (-20 °C or -80 °C)

Safety Precautions

  • Handle this compound in a fume hood to avoid inhalation of the fine powder.

  • Wear appropriate PPE, including a lab coat, safety glasses, and gloves, at all times.

  • Refer to the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.[1]

  • Dispose of all waste materials in accordance with local, state, and federal regulations.

Protocol for Stock Solution Preparation

Solvent Selection

The selection of an appropriate solvent is critical for the complete dissolution and stability of this compound. Based on the solubility of the non-deuterated analog, the following solvents are recommended.

SolventSolubility of FlunisolideNotes
AcetoneSoluble
ChloroformSparingly soluble
MethanolSlightly solubleA common solvent for creating stock solutions of deuterated standards.[2][3]
AcetonitrileNot specified, but a common solvent for similar compounds.Used in HPLC methods for Flunisolide.
Dimethyl sulfoxide (DMSO)Not specified, but a versatile solvent for a wide range of compounds.Can dissolve both polar and nonpolar compounds.[4]

Recommendation: For most applications, Methanol or Acetonitrile are the preferred solvents due to their compatibility with common analytical techniques like LC-MS. DMSO is also a suitable option, particularly if higher concentrations are required.

Preparation of a 1 mg/mL Stock Solution
  • Pre-weighing Preparation:

    • Ensure the analytical balance is calibrated and level.

    • Place a clean, empty amber glass vial on the balance and tare it.

  • Weighing the Compound:

    • Carefully weigh approximately 1 mg of this compound directly into the tared vial.

    • Record the exact weight to four decimal places (e.g., 1.0000 mg).

  • Dissolution:

    • In a fume hood, add the appropriate volume of the selected solvent (e.g., 1.0 mL for a 1 mg/mL solution) to the vial containing the weighed this compound.

    • Cap the vial securely.

    • Vortex the vial for at least 30 seconds to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid material has dissolved. If necessary, sonicate the vial for 5-10 minutes.

  • Labeling:

    • Clearly label the vial with the following information:

      • Name of the compound: "this compound"

      • Concentration: (e.g., 1 mg/mL)

      • Solvent used

      • Date of preparation

      • Initials of the preparer

Storage and Stability

Proper storage is essential to maintain the integrity and concentration of the deuterated internal standard.

Storage ConditionRecommendationRationale
Temperature For short-term storage (up to 1 week), refrigerate at 2-8 °C. For long-term storage, freeze at -20 °C or -80 °C.[1][2]Lower temperatures minimize solvent evaporation and potential degradation.
Light Exposure Store in amber glass vials to protect from light.[2]Light can cause photodegradation of the compound.
Container Use vials with PTFE-lined screw caps.Prevents solvent evaporation and contamination.
Freeze-Thaw Cycles Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.Repeated freezing and thawing can lead to degradation of the compound.

Quality Control

Regular quality control checks are necessary to ensure the continued validity of the stock solution.

QC CheckProcedureFrequencyAcceptance Criteria
Visual Inspection Before each use, visually inspect the solution for any signs of precipitation or discoloration.Before each useThe solution should be clear and colorless.
Concentration Verification Analyze a freshly prepared dilution of the stock solution by LC-MS/MS and compare the response to a previously validated batch or a new primary standard.Periodically (e.g., every 6 months for long-term stored solutions)The measured concentration should be within ±10% of the nominal concentration.
Isotopic Purity Analyze the stock solution by high-resolution mass spectrometry to confirm the isotopic distribution and check for any H/D back-exchange.Upon initial preparation and periodically for long-term stored solutions.The isotopic purity should be consistent with the manufacturer's certificate of analysis.

Experimental Workflow and Diagrams

Stock Solution Preparation Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage cluster_qc Quality Control cluster_use Application start Start weigh Weigh this compound start->weigh add_solvent Add Solvent weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve label_vial Label Vial dissolve->label_vial store Store at appropriate temperature (2-8°C or -20°C/-80°C) label_vial->store qc_check Perform QC Checks (Visual, Concentration, Purity) store->qc_check use Use in Experiments qc_check->use end End use->end G cluster_solution Solution Integrity cluster_factors Contributing Factors integrity High Integrity Stock Solution purity High Purity Starting Material purity->integrity solvent Appropriate Solvent Choice solvent->integrity accuracy Accurate Weighing & Volumetrics accuracy->integrity storage Proper Storage (Temp, Light) storage->integrity qc Regular Quality Control qc->integrity

References

Application of Flunisolide Acetate-d6 in Steroid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of synthetic corticosteroids, such as Flunisolide (B1672891), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and regulatory compliance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and specificity.[1] A key element in robust LC-MS/MS-based quantification is the use of a suitable internal standard (IS). An ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization to compensate for variations in extraction recovery and matrix effects.[2][3] Stable isotope-labeled (SIL) internal standards, such as Flunisolide acetate-d6, are considered the most appropriate choice as they are chemically identical to the analyte, co-elute chromatographically, and exhibit similar ionization efficiency, thereby ensuring the highest degree of accuracy and precision.[4]

This application note provides a detailed protocol for the quantification of Flunisolide in a biological matrix (e.g., plasma, tissue culture medium) using this compound as an internal standard with an LC-MS/MS system.

Principle of the Method

The method involves the extraction of Flunisolide and the internal standard, this compound, from the biological matrix using a simple and efficient extraction technique. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Experimental Protocols

Materials and Reagents
  • Flunisolide analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Biological matrix (e.g., human plasma, cell culture medium)

  • 96-well plates or microcentrifuge tubes

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Sciex Triple Quad 6500+, Thermo Scientific TSQ Altis)

  • Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Preparation of Standard and Internal Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Flunisolide and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Flunisolide by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike the blank biological matrix to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of the biological sample (blank, calibration standard, or unknown sample) in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 500 µL of ethyl acetate (B1210297) to the tube.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are typical starting parameters and may require optimization for specific instrumentation.

Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 30% B; 0.5-2.5 min: 30-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-30% B; 3.1-4.0 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 9 psi

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Flunisolide 435.2415.215
435.2321.125
This compound 483.3423.315
483.3327.125

Note: The precursor ion for this compound is based on the acetate form and a +6 Da shift from unlabeled Flunisolide acetate. The exact m/z values and collision energies should be optimized experimentally.

Data Presentation

The following table summarizes the expected performance characteristics of the method.

Table 1: Method Validation Parameters

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.1 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LLOQ)Within ±10%
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)< 10%
Matrix Effect IS-normalized factor between 0.85 and 1.15Within acceptable range
Extraction Recovery Consistent and reproducible> 85%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add this compound (IS) sample->add_is add_solvent Add Ethyl Acetate (500 µL) add_is->add_solvent vortex1 Vortex (2 min) add_solvent->vortex1 centrifuge Centrifuge (10,000 x g, 5 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (5 µL) reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantifiy quantifiy ratio->quantifiy quantify Quantify against Calibration Curve

Caption: Experimental workflow for the quantification of Flunisolide.

Caption: Rationale for using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Flunisolide in biological matrices by LC-MS/MS. This stable isotope-labeled standard effectively compensates for variability during sample processing and analysis, leading to high accuracy and precision. The detailed protocol herein serves as a comprehensive guide for researchers, scientists, and drug development professionals in the field of steroid analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peak Shape for Flunisolide Acetate-d6 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape of Flunisolide acetate-d6.

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC conditions for analyzing corticosteroids like this compound?

A1: Reversed-phase HPLC is commonly used for the analysis of corticosteroids. A C18 column is a frequent choice, paired with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][2] To optimize peak shape and retention, the mobile phase often includes additives such as formic acid or a buffer to control the pH.[3][4]

Q2: Why is peak shape important in the analysis of this compound?

A2: A symmetrical, sharp peak (a Gaussian peak) is crucial for accurate and reliable HPLC analysis.[5][6] Poor peak shape, such as tailing or fronting, can compromise the accuracy of integration, reduce resolution between adjacent peaks, and negatively impact the precision and sensitivity of the quantification.[5][7]

Q3: What are the most common peak shape problems encountered in HPLC?

A3: The most common peak shape issues are peak tailing, peak fronting, and split peaks.[6][8] Each of these problems can arise from a variety of causes related to the instrument, the column, the mobile phase, or the sample itself.

Q4: How does the mobile phase pH affect the peak shape of ionizable compounds like corticosteroids?

A4: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable analytes.[9][10] For acidic or basic compounds, the pH determines their ionization state. Operating at a pH close to the analyte's pKa can lead to poor peak shapes.[9] It is generally recommended to adjust the mobile phase pH to be at least one unit away from the pKa of the analyte to ensure a consistent ionization state and improve peak symmetry.[11]

Troubleshooting Guides

This section provides detailed solutions to common peak shape problems you might encounter during the analysis of this compound.

Issue 1: Peak Tailing

Symptom: The peak for this compound is asymmetrical, with the latter half of the peak being broader than the front half.[6]

G cluster_0 Initial Observation cluster_1 Problem Isolation cluster_2 Potential Causes & Solutions (All Peaks) cluster_3 Potential Causes & Solutions (Specific Peak) start Peak Tailing Observed c1 Are all peaks tailing? start->c1 s1 Check for blocked column frit. Solution: Backflush the column. c1->s1 Yes s4 Secondary silanol (B1196071) interactions? Solution: Adjust mobile phase pH, use an end-capped column. c1->s4 No s2 Assess for column bed deformation. Solution: Replace the column. s1->s2 s3 Inspect for extra-column dead volume. Solution: Check and tighten fittings, use shorter tubing. s2->s3 s5 Column overload? Solution: Dilute the sample, inject a smaller volume. s4->s5 s6 Mobile phase pH near analyte pKa? Solution: Adjust pH to be >1 unit from pKa. s5->s6

Potential Causes and Solutions:

Potential Cause Recommended Solution Expected Outcome
Secondary Silanol Interactions The silica-based stationary phase may have residual silanol groups that interact with the analyte.[7] Solution: Adjust the mobile phase pH to suppress silanol ionization (e.g., add 0.1% formic acid). Using a modern, end-capped C18 column can also minimize exposed silanols.[12]Improved peak symmetry (Asymmetry Factor closer to 1.0).
Column Overload Injecting too high a concentration or volume of the sample can saturate the stationary phase.[7][13] Solution: Dilute the sample or reduce the injection volume.Sharper, more symmetrical peaks.
Mobile Phase pH An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte.[7] Solution: Ensure the mobile phase pH is at least one unit away from the pKa of this compound. Buffering the mobile phase can help maintain a stable pH.[7]Consistent retention times and improved peak shape.
Column Contamination/Degradation Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing. Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[5]Restoration of good peak shape.
Extra-Column Dead Volume Excessive tubing length or improper fittings between the injector, column, and detector can cause band broadening.[7] Solution: Use tubing with a smaller internal diameter and ensure all fittings are secure and properly seated.Sharper peaks with less tailing.

Illustrative Data: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pH Peak Asymmetry (As) Resolution (Rs) with a neighboring peak
3.0 (0.1% Formic Acid)1.12.2
4.51.51.8
7.0 (Phosphate Buffer)1.81.5
This data is for illustrative purposes only.
Issue 2: Peak Fronting

Symptom: The peak for this compound is asymmetrical, with the front half of the peak being broader than the latter half.[6]

Potential Causes and Solutions:

Potential Cause Recommended Solution Expected Outcome
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, leading to a distorted peak.[14][15][16] Solution: Dissolve the sample in the mobile phase or a solvent with a lower elution strength.[14][17]A single, sharp, and symmetrical peak.
Column Overload Injecting too large a sample volume or a highly concentrated sample can lead to peak fronting.[13][18] Solution: Reduce the injection volume or dilute the sample.Symmetrical peaks with increased retention time.
Column Collapse Physical degradation of the column bed, which can be caused by operating outside the recommended pH or temperature limits, can result in peak fronting.[5][18] Solution: Replace the column and ensure the method operates within the column's specified limits.Restoration of symmetrical peak shape.

G cluster_0 Sample Solvent vs. Mobile Phase cluster_1 Resulting Peak Shape cluster_2 Ideal Peak Shape A Stronger Sample Solvent C Peak Fronting/ Broadening A->C B Weaker or Matched Sample Solvent D Symmetrical Peak B->D

Illustrative Data: Effect of Injection Volume on Peak Asymmetry

Injection Volume (µL) Peak Asymmetry (As) Peak Width (min)
21.00.15
100.8 (Fronting)0.20
200.6 (Severe Fronting)0.28
This data is for illustrative purposes only.
Issue 3: Split Peaks

Symptom: The peak for this compound appears as two or more merged peaks.[8]

Potential Causes and Solutions:

Potential Cause Recommended Solution Expected Outcome
Blocked Column Frit Particulates from the sample or mobile phase can partially block the inlet frit, causing the sample flow to be unevenly distributed.[5][19] Solution: Backflush the column. If this does not resolve the issue, the frit may need to be replaced. Using an in-line filter can help prevent this.A single, unified peak.
Column Void A void or channel in the column packing material can cause the sample to travel through at different rates.[19][20] Solution: This is often due to a poorly packed or degraded column. The column will likely need to be replaced.A single, sharp peak.
Sample Solvent Effect Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the head of the column.[20] Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[11]A single, well-defined peak.
Co-elution It is possible that what appears to be a split peak is actually two closely eluting compounds. Solution: Adjust the mobile phase composition, gradient, or temperature to improve the separation.[8]Two distinct, resolved peaks.

G cluster_0 Initial Observation cluster_1 Problem Isolation cluster_2 Potential Causes & Solutions (All Peaks) cluster_3 Potential Causes & Solutions (Specific Peak) start Split Peak Observed c1 Are all peaks splitting? start->c1 s1 Check for blocked column frit. Solution: Backflush or replace frit. c1->s1 Yes s3 Sample solvent mismatch? Solution: Dissolve sample in mobile phase. c1->s3 No s2 Inspect for column void. Solution: Replace column. s1->s2 s4 Co-eluting compound? Solution: Modify separation conditions. s3->s4

Experimental Protocols

Protocol 1: Mobile Phase Preparation and pH Adjustment

  • Preparation of Aqueous Component:

    • For acidic conditions, add 1 mL of formic acid to 1 L of HPLC-grade water (for a 0.1% solution).

    • For buffered conditions, prepare the desired buffer (e.g., ammonium (B1175870) acetate) at the target concentration and dissolve it in HPLC-grade water.

  • pH Adjustment:

    • Measure the pH of the aqueous component using a calibrated pH meter.

    • Adjust the pH to the desired value using a suitable acid (e.g., formic acid) or base (e.g., ammonium hydroxide).

  • Filtration and Degassing:

    • Filter the aqueous component through a 0.45 µm or 0.22 µm membrane filter.

    • Degas the mobile phase components using sonication, vacuum filtration, or helium sparging.

  • Mixing:

    • Mix the aqueous and organic (e.g., acetonitrile or methanol) components in the desired ratio.

Protocol 2: Sample Preparation and Injection

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Working Solution Preparation:

    • Dilute the stock solution to the desired working concentration using the initial mobile phase composition as the diluent. This helps to prevent peak distortion due to solvent mismatch.[11]

  • Filtration:

    • Filter the final sample solution through a 0.22 µm syringe filter before injection to remove any particulates that could block the column frit.

  • Injection:

    • Ensure the injection volume is appropriate for the column dimensions and analyte concentration to avoid overload. A good starting point is 5-10 µL for a standard analytical column.

Protocol 3: Column Equilibration and Flushing

  • Equilibration:

    • Before starting a sequence of analyses, equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes.

    • Monitor the baseline until it is stable.

  • Post-Analysis Flushing:

    • After analysis, flush the column with a mobile phase that does not contain any buffers or salts (e.g., a mixture of water and organic solvent) to prevent precipitation.

  • Storage:

    • For short-term storage, store the column in the mobile phase used for the analysis (without buffers).

    • For long-term storage, consult the column manufacturer's guidelines, which typically recommend a high percentage of organic solvent (e.g., 100% acetonitrile).

References

Technical Support Center: Quantification of Flunisolide Acetate-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the quantification of Flunisolide acetate-d6.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Flunisolide, by co-eluting substances from the sample matrix (e.g., plasma, urine). These effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification. Ion suppression, the more common phenomenon, occurs when matrix components compete with the analyte for ionization, leading to a reduced signal. Conversely, ion enhancement results in an artificially high signal.

Q2: I am using this compound, a stable isotope-labeled internal standard (SIL-IS). Shouldn't this automatically correct for all matrix effects?

A2: Ideally, a SIL-IS like this compound co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, allowing for accurate quantification based on the response ratio. However, a SIL-IS may not always perfectly compensate for matrix effects. Severe matrix effects can still impact the analyte and internal standard signals to slightly different extents, leading to variability. Furthermore, high concentrations of matrix components can cause a significant loss of signal for both the analyte and the IS, potentially compromising the assay's sensitivity.

Q3: How can I experimentally determine if matrix effects are causing poor accuracy and precision in my Flunisolide assay?

A3: A quantitative assessment of matrix effects can be performed using the post-extraction spike method. This involves comparing the

How to resolve chromatographic co-elution of flunisolide and Flunisolide acetate-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of flunisolide (B1672891) and its deuterated internal standard, flunisolide acetate-d6.

Troubleshooting Guide: Resolving Co-elution of Flunisolide and this compound

Co-elution of an analyte and its deuterated internal standard can lead to inaccurate quantification. This guide provides a systematic approach to resolving the chromatographic co-elution of flunisolide and this compound.

Initial Assessment:

Before modifying the chromatographic method, it's crucial to confirm that the observed peak overlap is indeed co-elution and not a result of system issues.

  • Peak Shape Analysis: Examine the chromatogram for signs of asymmetry, such as shoulders or tailing on the peak. A pure, single compound should ideally produce a symmetrical peak.[1][2]

  • Detector-Based Peak Purity Analysis:

    • Diode Array Detector (DAD/PDA): If using a DAD, perform a peak purity analysis. This compares UV-Vis spectra across the peak. Non-identical spectra suggest the presence of co-eluting compounds.[2][3]

    • Mass Spectrometry (MS): With an LC-MS system, examine the mass spectra at different points across the peak. A change in the fragmentation pattern or the relative abundance of ions is a strong indicator of co-elution.[1][2]

Troubleshooting Workflow:

If co-elution is confirmed, follow this workflow to optimize the chromatographic separation.

CoElution_Troubleshooting start Co-elution of Flunisolide and This compound Detected mobile_phase Step 1: Modify Mobile Phase start->mobile_phase column_chem Step 2: Change Column Chemistry mobile_phase->column_chem If resolution is not achieved resolution Resolution Achieved mobile_phase->resolution Successful temp_flow Step 3: Adjust Temperature & Flow Rate column_chem->temp_flow If resolution is not achieved column_chem->resolution Successful temp_flow->resolution If resolution is not achieved, further method development may be required. temp_flow->resolution Successful

Caption: A logical workflow for troubleshooting the co-elution of flunisolide and this compound.

Detailed Troubleshooting Steps:

Step 1: Modify the Mobile Phase

Altering the mobile phase composition is often the simplest and most effective first step.

  • Change Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. These solvents exhibit different selectivities and can alter the retention behavior of the analytes.

  • Adjust Mobile Phase pH: For ionizable compounds, modifying the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity. Flunisolide, a steroid, has functional groups whose ionization can be influenced by pH.

  • Modify Buffer Concentration: The concentration of the buffer in the mobile phase can also affect peak shape and retention. Generally, a buffer concentration between 5 mM and 100 mM is recommended.

Experimental Protocol: Mobile Phase Modification

  • Baseline Method:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate in water[4]

    • Mobile Phase B: Acetonitrile[4]

    • Gradient: Start with a suitable gradient (e.g., 30-70% B over 15 minutes)

    • Flow Rate: 1.0 mL/min[4]

    • Column Temperature: 30°C[4]

    • Injection Volume: 10 µL

    • Detection: UV at 245 nm[4]

  • Modification 1 (Change Organic Modifier):

    • Replace Acetonitrile (Mobile Phase B) with Methanol.

    • Re-optimize the gradient.

  • Modification 2 (Adjust pH):

    • Prepare Mobile Phase A with different pH values (e.g., pH 3.0, 5.5, 7.0) using phosphoric acid or a suitable base for adjustment.

    • Evaluate the separation at each pH.

Step 2: Change Column Chemistry

If mobile phase modifications are unsuccessful, changing the stationary phase can provide a significant change in selectivity.[5]

  • Alternative C18 Phases: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with a different bonding density or end-capping can alter selectivity.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity due to pi-pi interactions and are a good choice for aromatic compounds like flunisolide. A Luna phenyl-hexyl column has been used for flunisolide analysis.[4]

  • Pentafluorophenyl (PFP) Columns: PFP columns provide unique selectivity for halogenated compounds and molecules with polar functional groups.

Step 3: Adjust Temperature and Flow Rate
  • Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.[5] Experiment with temperatures between 25°C and 40°C.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.[5][6]

Quantitative Data Summary:

The following table can be used to track the results of your optimization experiments.

Parameter ChangedFlunisolide Retention Time (min)This compound Retention Time (min)Resolution (Rs)
Baseline e.g., 5.2e.g., 5.2e.g., 0.0
Methanol as B Record ValueRecord ValueCalculate Value
pH 3.0 Record ValueRecord ValueCalculate Value
Phenyl-Hexyl Column Record ValueRecord ValueCalculate Value
Temperature 40°C Record ValueRecord ValueCalculate Value

Frequently Asked Questions (FAQs)

Q1: What are the chemical structures of flunisolide and this compound?

A1:

  • Flunisolide: A synthetic corticosteroid.[7][8][9] Its chemical name is 6α-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with acetone.[8]

  • This compound: A deuterated analog of flunisolide acetate. The exact position of the deuterium (B1214612) labels can vary depending on the manufacturer.

Q2: Why is it important to resolve flunisolide from its deuterated internal standard?

A2: In quantitative analysis using an internal standard, it is assumed that the internal standard behaves identically to the analyte during sample preparation and analysis. However, for accurate quantification by LC-MS, the analyte and its stable isotope-labeled internal standard must be chromatographically separated or have distinct mass-to-charge ratios to prevent interference. Co-elution can lead to ion suppression or enhancement, affecting the accuracy of the results.

Q3: What type of HPLC column is typically used for flunisolide analysis?

A3: Reversed-phase columns, particularly C18 and phenyl-hexyl columns, are commonly used for the analysis of flunisolide and other corticosteroids.[4][10]

Q4: Can I use the same method for both qualitative and quantitative analysis?

A4: While a method with co-eluting peaks might be acceptable for qualitative identification if using a mass spectrometer, it is not ideal for accurate quantification. For quantitative methods, achieving baseline resolution (Rs > 1.5) is highly recommended.

Q5: What should I do if I still cannot resolve the peaks after trying all the suggested steps?

A5: If extensive method development fails to resolve the co-elution, you may need to consider more advanced techniques such as two-dimensional liquid chromatography (2D-LC) or alternative analytical methods if available. However, a well-designed series of experiments modifying the mobile phase, column chemistry, and other parameters should resolve most co-elution issues.

Logical Relationship Diagram

Logical_Relationship cluster_parameters Chromatographic Parameters cluster_outcomes Separation Outcomes mobile_phase Mobile Phase (Organic Modifier, pH) selectivity Selectivity (α) mobile_phase->selectivity retention Retention Factor (k') mobile_phase->retention column Stationary Phase (Column Chemistry) column->selectivity column->retention conditions Operating Conditions (Temperature, Flow Rate) efficiency Efficiency (N) conditions->efficiency conditions->retention resolution Peak Resolution (Rs) selectivity->resolution efficiency->resolution retention->resolution

Caption: Key chromatographic parameters influencing peak resolution.

References

Improving ionization efficiency of Flunisolide acetate-d6 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Flunisolide acetate-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the ionization efficiency of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected ions for this compound in positive and negative ionization modes?

A1: this compound, like its non-deuterated counterpart Flunisolide, can be ionized in both positive and negative modes. In positive mode Electrospray Ionization (ESI), the protonated molecule [M+H]+ is commonly observed. In negative mode ESI, adducts with anions from the mobile phase are typical. For instance, with an acetate-containing mobile phase, an [M+CH3COO]- adduct can be formed[1]. Given the molecular weight of Flunisolide acetate, the deuterated form will have a higher mass. It's also common to observe adducts with other species present in the mobile phase or sample matrix, such as sodium ([M+Na]+) or formate (B1220265) ([M+HCOO]-)[2][3].

Q2: Which ionization technique, ESI or APCI, is better for this compound?

A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can produce good signals for glucocorticosteroids like Flunisolide[1]. The choice between ESI and APCI depends on the specific liquid chromatography (LC) conditions and the matrix of the sample. ESI is generally preferred for its soft ionization, which minimizes fragmentation and often results in a strong molecular ion peak[4]. APCI can be a good alternative, particularly for less polar compounds or when dealing with mobile phases that are less amenable to ESI.

Q3: I am observing poor signal intensity for this compound. What are the initial troubleshooting steps?

A3: Poor signal intensity can stem from several factors. Start by verifying the basics of your LC-MS/MS system, such as checking for leaks in the gas fittings and ensuring proper mobile phase composition[5][6]. Confirm that the mass spectrometer is properly tuned and calibrated. Next, evaluate your sample preparation to rule out issues with extraction efficiency or sample degradation. Finally, focus on optimizing the ionization source parameters, as detailed in the troubleshooting guide below.

Q4: What role does the mobile phase composition play in the ionization of this compound?

A4: The mobile phase is critical for efficient ionization. For ESI, the presence of volatile buffers and modifiers can significantly enhance signal intensity. For positive mode, adding a small amount of an acid like formic acid (typically 0.1%) can promote protonation and the formation of [M+H]+ ions[7][8]. For negative mode, a basic modifier or a salt that provides a suitable anion for adduction, such as ammonium (B1175870) acetate, can be beneficial[1]. The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can also influence ionization efficiency and chromatographic separation[1].

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Ionization Efficiency

This is one of the most common challenges encountered during the analysis of this compound. The following steps provide a systematic approach to diagnose and resolve this issue.

cluster_0 Troubleshooting Low Signal Intensity A Low Signal Intensity Observed B Check System Suitability (Tuning, Calibration, Leaks) A->B C Optimize Ion Source Parameters (Voltage, Temperature, Gas Flow) B->C System OK D Evaluate Mobile Phase (Additives, pH, Organic Solvent) C->D Parameters Optimized E Assess Sample Preparation (Extraction Recovery, Matrix Effects) D->E Mobile Phase Optimized F Signal Improved? E->F Sample Prep OK G Problem Resolved F->G Yes H Consider Alternative Ionization (e.g., APCI) F->H No

Caption: A logical workflow for troubleshooting low signal intensity.

Step 1: Optimization of Ion Source Parameters

The physical parameters of the ion source have a direct impact on ionization efficiency. A systematic optimization of these parameters is crucial.

  • Experimental Protocol:

    • Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL).

    • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

    • Vary one source parameter at a time while keeping others constant, and record the signal intensity of the target ion (e.g., [M+H]+).

    • Key parameters to optimize include: Capillary Voltage, Cone Voltage (or Fragmentor Voltage), Source Temperature, Desolvation Temperature, and Gas Flows (Nebulizer and Drying Gas).

  • Data Presentation: Example Optimization Data

ParameterSetting 1Intensity (cps)Setting 2Intensity (cps)Setting 3Intensity (cps)
Capillary Voltage2.5 kV1.2 x 10^53.5 kV 2.5 x 10^5 4.5 kV1.8 x 10^5
Cone Voltage20 V8.0 x 10^440 V 2.8 x 10^5 60 V1.5 x 10^5
Source Temp.120 °C1.5 x 10^5150 °C 2.6 x 10^5 180 °C2.1 x 10^5
Desolvation Temp.350 °C1.9 x 10^5450 °C 2.7 x 10^5 550 °C2.4 x 10^5
Nebulizer Gas30 psi1.7 x 10^540 psi 2.5 x 10^5 50 psi2.2 x 10^5

Note: The data presented in this table is for illustrative purposes and optimal values will vary by instrument.

Step 2: Mobile Phase Modification

The chemical environment of the analyte as it enters the ion source is determined by the mobile phase.

  • Experimental Protocol:

    • Use an LC method with a constant gradient and inject a standard solution of this compound.

    • Prepare several mobile phases with different additives. For positive mode, test varying concentrations of formic acid or ammonium formate. For negative mode, test ammonium acetate.

    • Analyze the standard with each mobile phase composition and compare the peak area of this compound.

  • Data Presentation: Effect of Mobile Phase Additives (Positive ESI)

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Peak Area
WaterAcetonitrile5.5 x 10^4
0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile3.2 x 10^5
5 mM Ammonium Formate in WaterAcetonitrile2.8 x 10^5

Note: The data presented in this table is for illustrative purposes.

Issue 2: High Background Noise or Matrix Effects

High background noise or ion suppression from the sample matrix can obscure the analyte signal.

cluster_1 Troubleshooting High Background / Matrix Effects A High Background or Inconsistent Signal B Analyze Blank Injection (Solvent and Matrix) A->B C Identify Source of Contamination (Mobile Phase, Sample Prep, System) B->C Background Detected D Improve Chromatographic Separation (Modify Gradient, Change Column) C->D Contamination Addressed E Enhance Sample Cleanup (SPE, LLE) D->E Co-elution Suspected F Signal-to-Noise Improved? E->F Cleanup Improved G Problem Resolved F->G Yes H Use Internal Standard to Correct for Suppression F->H No

Caption: A logical workflow for addressing high background and matrix effects.

Step 1: Identify the Source of Interference

  • Inject a series of blanks: pure solvent, extraction solvent, and a matrix blank (a sample prepared without the analyte). This will help determine if the contamination is from the LC-MS system, reagents, or the sample matrix itself[9].

Step 2: Improve Chromatographic Separation

  • If the interference co-elutes with this compound, modify the LC gradient to better separate the analyte from the matrix components. A slower gradient or a different column chemistry can be effective.

Step 3: Enhance Sample Preparation

  • If the matrix is complex, a simple protein precipitation may not be sufficient. Consider more selective sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances[9].

Step 4: Post-Column Infusion

  • To visualize regions of ion suppression, perform a post-column infusion experiment. Infuse a constant concentration of this compound post-column while injecting a matrix blank. Dips in the baseline signal indicate retention times where matrix components are causing ion suppression[9]. This information can then be used to adjust the chromatography to move the analyte away from these suppression zones.

References

Technical Support Center: Stability of Flunisolide Acetate-d6 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of Flunisolide acetate-d6 when used as an internal standard in the analysis of biological matrices. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in biological matrices?

A1: this compound, like its non-deuterated counterpart Flunisolide, is susceptible to metabolic and chemical degradation in biological matrices. The primary pathways include:

  • Metabolism: The main metabolic pathway is the rapid and extensive conversion to its 6β-hydroxy metabolite, catalyzed primarily by the CYP3A4 enzyme in the liver.[1][2]

  • Hydrolysis: The acetate (B1210297) group can be hydrolyzed by esterases present in biological fluids like plasma, converting this compound to Flunisolide-d6. This hydrolysis can be influenced by pH and temperature.[3][4]

  • Oxidation: Flunisolide can undergo oxidation, leading to the formation of degradants such as Flunisolide 11-keto.[5]

  • Photodegradation: Exposure to light can lead to the formation of various degradation products.[5]

Q2: I am observing a decreasing signal for this compound over the course of a long analytical run. What could be the cause?

A2: A decreasing signal of the internal standard over time, often referred to as signal drift, can be attributed to several factors:

  • Autosampler Instability: The internal standard may be degrading in the autosampler.[6] This can be influenced by the temperature of the autosampler and the composition of the reconstitution solvent.

  • Adsorption: The analyte may be adsorbing to the surfaces of the vials or the injection system over time.

  • Matrix Effects: Variations in the sample matrix between injections can lead to inconsistent ionization in the mass spectrometer.

  • Instrument Instability: Fluctuations in the performance of the LC-MS/MS system can also cause signal drift.

Q3: My results show high variability in the this compound signal between replicate samples. What are the potential reasons?

A3: High variability in the internal standard signal can compromise the accuracy and precision of your results. Common causes include:

  • Inconsistent Sample Handling: Variations in the duration of exposure to room temperature, light, or different pH conditions during sample preparation can lead to inconsistent degradation.

  • Pipetting Errors: Inaccurate or inconsistent addition of the internal standard to each sample.

  • Matrix Effects: Differences in the composition of the biological matrix between individual samples can cause variable ion suppression or enhancement.

  • Incomplete Protein Precipitation: If protein precipitation is incomplete, it can lead to inconsistent recoveries and matrix effects.

Q4: Can the deuterium (B1214612) labels on this compound exchange with protons from the biological matrix?

A4: While the deuterium labels on this compound are generally in stable positions, there is a small theoretical risk of back-exchange, especially under harsh pH or high-temperature conditions.[7] However, under typical bioanalytical conditions, this is unlikely to be a significant issue. It is good practice to use neutral pH conditions when possible and to store samples at low temperatures.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound in biological matrices.

Problem Potential Cause Recommended Action
Decreasing Internal Standard Signal Over Time Instability in autosamplerLower the autosampler temperature (e.g., to 4°C). Prepare fresh working solutions for long runs.
Adsorption to vials/septaUse deactivated vials (e.g., silanized glass or polypropylene).
Inconsistent MS/MS performanceEquilibrate the LC-MS/MS system for an adequate amount of time before starting the run. Monitor system suitability throughout the run.
High Variability in Internal Standard Signal Inconsistent sample preparationStandardize all sample preparation steps, including timing, temperature, and mixing.
Pipetting inaccuraciesUse a calibrated pipette and ensure proper pipetting technique. Add the internal standard early in the sample preparation process.
Matrix effectsOptimize the sample clean-up procedure (e.g., use solid-phase extraction instead of protein precipitation). Evaluate for matrix effects during method validation.
Appearance of Unexpected Peaks Degradation of this compoundAnalyze a freshly prepared standard solution to confirm the identity of the main peak. Investigate potential degradation by analyzing samples under stressed conditions (e.g., heat, acid, base, light).[5][9]
ContaminationAnalyze blank matrix and solvent injections to identify any sources of contamination.
Poor Peak Shape Column degradationUse a guard column and ensure proper mobile phase composition and pH.
Inappropriate mobile phaseOptimize the mobile phase composition, including the organic modifier and additives.

Stability Data Summary

While specific quantitative stability data for this compound in biological matrices is limited in publicly available literature, the following tables provide a general guideline based on the stability of other corticosteroids and deuterated internal standards.[2][8][10] It is crucial to perform your own stability studies under your specific experimental conditions.

Table 1: Short-Term Stability of Corticosteroids in Plasma

ConditionTemperatureDurationExpected Stability
Bench-topRoom Temperature (~25°C)Up to 8 hoursGenerally stable, but minimize time to prevent enzymatic degradation.
Autosampler4°CUp to 24 hoursGenerally stable.
Refrigerated2-8°CUp to 48 hoursGenerally stable.

Table 2: Long-Term Stability of Corticosteroids in Plasma

TemperatureDurationExpected Stability
-20°CUp to 3 monthsGenerally stable.
-80°C> 6 monthsRecommended for long-term storage to minimize degradation.

Table 3: Freeze-Thaw Stability of Corticosteroids in Plasma

Number of CyclesExpected Stability
Up to 3 cyclesGenerally stable. It is recommended to aliquot samples to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment

  • Sample Preparation: Spike a known concentration of this compound into at least three different lots of the biological matrix (e.g., plasma).

  • Incubation:

    • Bench-top stability: Leave aliquots at room temperature for 0, 2, 4, 8, and 24 hours.

    • Autosampler stability: Place aliquots in the autosampler at the intended operating temperature and analyze at 0, 4, 8, 12, and 24 hours.

  • Sample Processing: At each time point, process the samples using your validated analytical method.

  • Analysis: Analyze the samples by LC-MS/MS and compare the response of the aged samples to the response of the samples at time zero.

Protocol 2: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples by LC-MS/MS to identify and characterize any degradation products.

Visualizations

Flunisolide_Metabolism Flunisolide_acetate_d6 This compound Flunisolide_d6 Flunisolide-d6 Flunisolide_acetate_d6->Flunisolide_d6 Esterase (Hydrolysis) Metabolite 6β-hydroxy Flunisolide-d6 Flunisolide_d6->Metabolite CYP3A4 Conjugates Conjugates Metabolite->Conjugates Conjugation

Caption: Metabolic pathway of this compound.

Stability_Workflow Collection Sample Collection (e.g., Plasma, Urine) Spiking Spike with This compound Collection->Spiking Storage Storage (-20°C or -80°C) Spiking->Storage Thawing Thawing Storage->Thawing Extraction Extraction (e.g., Protein Precipitation, SPE) Thawing->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing LCMS->Data Quantification Quantification Data->Quantification

Caption: Experimental workflow for stability assessment.

Troubleshooting_Logic Start Inconsistent Internal Standard Signal CheckHandling Review Sample Handling Procedures Start->CheckHandling CheckPreparation Verify Sample Preparation Steps Start->CheckPreparation CheckInstrument Assess Instrument Performance Start->CheckInstrument ProblemSolved Problem Resolved CheckHandling->ProblemSolved Consistent Handling CheckPreparation->ProblemSolved Accurate Pipetting CheckInstrument->ProblemSolved Stable System

Caption: Troubleshooting logic for inconsistent internal standard signal.

References

Minimizing ion suppression for Flunisolide acetate-d6 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of Flunisolide and its deuterated internal standard, Flunisolide acetate-d6.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis where co-eluting endogenous components from the biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte (Flunisolide) and its internal standard (this compound) in the mass spectrometer's ion source. This interference leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced assay reproducibility. Minimizing ion suppression is critical for developing a robust and reliable bioanalytical method.

Q2: How can I detect ion suppression in my Flunisolide analysis?

A2: A common method to detect and visualize ion suppression is a post-column infusion experiment.[1][2] In this technique, a constant flow of a solution containing Flunisolide is introduced into the eluent from the LC column before it enters the mass spectrometer. A blank matrix sample is then injected. Any dip or reduction in the constant signal of Flunisolide indicates a region where co-eluting matrix components are causing ion suppression.

Q3: My this compound (internal standard) signal is inconsistent across samples. Could this be due to ion suppression?

A3: Yes, inconsistent internal standard signal is a classic indicator of variable ion suppression. While a stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience similar ion suppression, significant variations in the matrix composition between samples can lead to differential suppression effects.[3] This variability can compromise the accuracy and precision of your results.

Q4: Which sample preparation technique is best for minimizing ion suppression for Flunisolide?

A4: The optimal sample preparation technique depends on the biological matrix and the required sensitivity of the assay. Generally, more rigorous cleanup methods result in lower ion suppression. Here's a summary of common techniques:

  • Solid-Phase Extraction (SPE): Often considered the gold standard for sample cleanup in bioanalysis, SPE can effectively remove a wide range of interfering compounds, including phospholipids (B1166683), which are major contributors to ion suppression.[4][5]

  • Liquid-Liquid Extraction (LLE): LLE is another effective technique for cleaning up biological samples and can significantly reduce matrix effects.[6]

  • Protein Precipitation (PPT): While being the simplest and fastest method, PPT is generally the least effective at removing non-protein matrix components and often results in more significant ion suppression compared to SPE and LLE.[5][7]

A comparative study of different sample preparation techniques for biological analysis showed that a hybrid SPE technique was most effective at removing phospholipids and proteins, resulting in the least matrix interference, while protein precipitation was the least effective.[5]

Troubleshooting Guides

Issue: Low Signal Intensity or Complete Signal Loss for Flunisolide and/or this compound

This is a common symptom of severe ion suppression. Follow these steps to troubleshoot:

Step 1: Evaluate Your Sample Preparation Method.

  • If using Protein Precipitation (PPT): Consider switching to a more effective cleanup method like SPE or LLE. If you must use PPT, try different precipitation solvents (e.g., acetonitrile (B52724), methanol (B129727), or acetone) and optimize the solvent-to-sample ratio.

  • If using Solid-Phase Extraction (SPE):

    • Optimize Sorbent: Experiment with different SPE sorbent chemistries (e.g., reversed-phase, mixed-mode) to find one that retains Flunisolide while allowing interfering components to be washed away.

    • Optimize Wash and Elution Solvents: Develop a robust wash step to remove matrix components without eluting Flunisolide. Ensure your elution solvent is strong enough to fully recover the analyte.

  • If using Liquid-Liquid Extraction (LLE):

    • Optimize Solvent System: Test different organic solvents and pH conditions to achieve efficient extraction of Flunisolide while minimizing the co-extraction of interfering substances.

Step 2: Optimize Chromatographic Conditions.

  • Improve Separation: Modify your LC gradient to better separate Flunisolide and its internal standard from the regions of ion suppression identified in a post-column infusion experiment. A shallower gradient can improve resolution.

  • Column Chemistry: Try a different analytical column with a different stationary phase chemistry to alter the elution profile of both the analyte and interfering matrix components.

Step 3: Adjust Mass Spectrometer Settings.

  • Ion Source Parameters: Optimize ion source parameters such as gas flows, temperature, and spray voltage to maximize the signal for Flunisolide and its internal standard.

  • Ionization Mode: While electrospray ionization (ESI) is commonly used, atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression for some analytes.[8]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

Objective: To identify the retention times at which co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Flunisolide standard solution (e.g., 100 ng/mL in 50:50 methanol:water)

  • Blank biological matrix (e.g., plasma, urine) processed by your current sample preparation method

Procedure:

  • Set up the LC-MS/MS system with your analytical column and mobile phases.

  • Connect the outlet of the LC column to one inlet of the T-connector.

  • Connect the outlet of the syringe pump to the other inlet of the T-connector.

  • Connect the outlet of the T-connector to the inlet of the mass spectrometer's ion source.

  • Begin infusing the Flunisolide standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Acquire data on the mass spectrometer, monitoring the MRM transition for Flunisolide. You should observe a stable, continuous signal.

  • Inject the prepared blank matrix sample onto the LC system and start the chromatographic run.

  • Monitor the Flunisolide signal throughout the run. Any significant drop in the signal indicates a region of ion suppression.

Protocol 2: Comparison of Sample Preparation Techniques for Flunisolide

Objective: To evaluate the effectiveness of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) in minimizing ion suppression and maximizing recovery for Flunisolide analysis.

1. Protein Precipitation (PPT)

  • To 100 µL of biological matrix (e.g., plasma), add 300 µL of cold acetonitrile (or methanol).
  • Vortex for 1 minute.
  • Centrifuge at >10,000 x g for 10 minutes.
  • Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in mobile phase.

2. Liquid-Liquid Extraction (LLE)

  • To 100 µL of biological matrix, add an appropriate internal standard solution (this compound).
  • Add 500 µL of a suitable organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
  • Vortex for 5 minutes.
  • Centrifuge at >3,000 x g for 5 minutes.
  • Transfer the organic layer to a clean tube, evaporate to dryness, and reconstitute in mobile phase.

3. Solid-Phase Extraction (SPE)

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
  • Loading: Load 100 µL of the biological matrix onto the cartridge.
  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 1 mL of 5% methanol in water) to remove polar interferences.
  • Elution: Elute Flunisolide with a strong organic solvent (e.g., 1 mL of methanol or acetonitrile).
  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase.

Evaluation: Analyze the extracts from each method by LC-MS/MS. Calculate the matrix effect and recovery for each technique using the following formulas:

  • Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100

  • Recovery (%) = (Peak area in pre-extraction spiked sample / Peak area in post-extraction spiked sample) x 100

A matrix effect close to 100% indicates minimal ion suppression or enhancement.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Flunisolide Analysis

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%) (Ion Suppression)
Protein Precipitation (Acetonitrile)85 ± 560 ± 8
Liquid-Liquid Extraction (MTBE)92 ± 485 ± 6
Solid-Phase Extraction (Mixed-Mode)95 ± 395 ± 4

Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions and biological matrix.

Visualizations

IonSuppressionWorkflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Verification cluster_3 Resolution start Inconsistent/Low Signal for Flunisolide or IS sample_prep Optimize Sample Preparation (SPE, LLE, PPT) start->sample_prep Initial Check chromatography Optimize Chromatography (Gradient, Column) sample_prep->chromatography If suppression persists post_column Perform Post-Column Infusion Experiment sample_prep->post_column ms_settings Optimize MS Settings (Ion Source, Mode) chromatography->ms_settings If suppression persists chromatography->post_column ms_settings->post_column Verify Improvement validation Re-validate Method (Accuracy, Precision) post_column->validation Confirm Method Performance end Robust and Reliable Flunisolide Analysis validation->end

Caption: A logical workflow for troubleshooting ion suppression in Flunisolide analysis.

SamplePrepComparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Biological Sample (e.g., Plasma) ppt Add Acetonitrile start->ppt lle Add Organic Solvent (e.g., MTBE) start->lle spe Condition -> Load -> Wash -> Elute start->spe ppt_result High Ion Suppression Low Cleanup Efficiency ppt->ppt_result lle_result Moderate Ion Suppression Good Cleanup lle->lle_result spe_result Minimal Ion Suppression Excellent Cleanup spe->spe_result

Caption: Comparison of sample preparation techniques for minimizing ion suppression.

References

Best practices for storage and handling of Flunisolide acetate-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the storage and handling of Flunisolide acetate-d6 to ensure its stability and integrity for research purposes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound should be stored at 2 - 8 °C in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly closed to prevent moisture absorption and degradation.[1] For some solutions, storage at controlled room temperature between 15°C to 25°C (59°F to 77°F) may be acceptable.[2] Always refer to the manufacturer's specific instructions on the product data sheet.

Q2: How should I handle this compound in the laboratory?

Handle this compound in a well-ventilated place, preferably within a fume hood, to avoid the formation and inhalation of dust or aerosols.[1][3] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1][3][4] Do not eat, drink, or smoke when handling the compound.[1] Wash hands thoroughly after handling.[1]

Q3: What personal protective equipment (PPE) is required when working with this compound?

The following PPE is recommended:

  • Eye Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][3]

  • Hand Protection: Handle with chemical-resistant gloves that have been inspected prior to use.[1][3]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[3][4]

  • Respiratory Protection: If ventilation is inadequate or if dusts are generated, use a NIOSH-approved respirator.[4]

Q4: What is the stability of this compound?

Isotope-labeled compounds like this compound are generally stable, with some suppliers providing a default 5-year re-test date.[5] However, stability is contingent on proper storage conditions. Avoid exposure to extreme heat or cold.[6] For specific long-term stability data, it is best to consult the certificate of analysis provided by the supplier.

Q5: How should I dispose of this compound waste?

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1] It is recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Improper storage leading to degradation.Verify that the compound has been stored at the recommended temperature (2 - 8 °C) and protected from light and moisture.[1] Check the expiration or re-test date on the product documentation.
Contamination during handling.Review handling procedures to ensure aseptic techniques were used and that there was no cross-contamination. Always use clean spatulas and weigh boats.
Physical appearance of the solid has changed (e.g., color, clumping). Absorption of moisture.Ensure the container is always tightly sealed when not in use.[1] Store in a desiccator if working in a humid environment.
Exposure to light.Store the compound in an opaque or amber vial to protect it from light.
Difficulty in dissolving the compound. Compound may have degraded or absorbed moisture.Confirm the recommended solvent for the compound. If solubility issues persist, it may indicate a problem with the integrity of the material.

Experimental Protocols

While specific experimental protocols are highly dependent on the research application, the following general procedure for preparing a stock solution is provided as a best practice.

Protocol: Preparation of a Stock Solution

  • Acclimatization: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound into a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO, Methanol) to the vial. Consult the product data sheet for recommended solvents.

  • Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Storage: Store the stock solution at the recommended temperature, typically -20°C or -80°C, in a tightly sealed, light-protected vial.

Visual Guides

Storage_Handling_Workflow This compound: Storage and Handling Workflow start Start: Receive Compound check_docs Check Certificate of Analysis and SDS start->check_docs storage_conditions Store at 2-8°C in a dry, dark, well-ventilated area check_docs->storage_conditions handling_ppe Handling: Use Fume Hood and PPE (Gloves, Goggles, Lab Coat) storage_conditions->handling_ppe experiment_prep Prepare for Experiment: Equilibrate to Room Temp before opening handling_ppe->experiment_prep weighing Weighing experiment_prep->weighing dissolving Dissolving in appropriate solvent weighing->dissolving end_use Experimental Use dissolving->end_use disposal Dispose of waste according to regulations end_use->disposal

Caption: Workflow for proper storage and handling of this compound.

Troubleshooting_Logic Troubleshooting Experimental Issues issue Issue: Unexpected Experimental Results check_storage Check Storage Conditions (Temp, Light, Moisture) issue->check_storage check_handling Review Handling Procedures (Contamination) issue->check_handling check_prep Verify Solution Prep (Solvent, Concentration) issue->check_prep storage_ok Storage OK? check_storage->storage_ok handling_ok Handling OK? check_handling->handling_ok prep_ok Prep OK? check_prep->prep_ok storage_ok->handling_ok Yes remediate_storage Action: Correct Storage storage_ok->remediate_storage No handling_ok->prep_ok Yes remediate_handling Action: Refine Handling Technique handling_ok->remediate_handling No contact_supplier Contact Supplier for Technical Support prep_ok->contact_supplier Yes remediate_prep Action: Re-prepare Solution prep_ok->remediate_prep No

References

Impact of mobile phase composition on Flunisolide acetate-d6 retention time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the retention time of Flunisolide acetate-d6 in reversed-phase chromatography.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the chromatographic analysis of this compound, with a focus on retention time variability.

Frequently Asked Questions (FAQs)

Q1: Why is my retention time for this compound shorter than expected?

A1: A shorter than expected retention time for this compound in reversed-phase chromatography can be attributed to several factors related to the mobile phase:

  • Increased Organic Solvent Concentration: In reversed-phase chromatography, increasing the proportion of the organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase will decrease the retention time of hydrophobic compounds like this compound.[1][2] This is because a higher organic content makes the mobile phase more similar in polarity to the stationary phase, leading to the analyte spending less time interacting with the stationary phase and eluting faster.

  • Incorrect pH of the Mobile Phase: If this compound has ionizable functional groups, the pH of the mobile phase can significantly alter its retention. For a compound that is more retained in its non-ionized form, a pH that promotes ionization will lead to increased polarity and a shorter retention time.[3][4]

  • High Column Temperature: An increase in column temperature can lead to a decrease in retention time. Ensure your column oven is set to the correct temperature and is functioning properly.[5]

  • System Leaks: A leak in the HPLC system can lead to a lower flow rate than what is set, which would typically increase retention time. However, if the leak is significant and affects the gradient proportioning, it could potentially lead to a higher than intended organic composition at a certain point, causing a decrease in retention time.

Q2: My retention time for this compound is longer than expected. What are the likely causes?

A2: An extended retention time for this compound can be caused by the following mobile phase-related issues:

  • Decreased Organic Solvent Concentration: A lower-than-intended concentration of the organic solvent in the mobile phase will increase the polarity of the mobile phase, leading to stronger interaction between the hydrophobic this compound and the non-polar stationary phase, thus increasing retention time.[1][2]

  • Incorrect Mobile Phase Preparation: Errors in preparing the mobile phase, such as incorrect buffer concentration or pH, can lead to shifts in retention time.[3][4] Always double-check your mobile phase preparation procedures.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention behavior. However, this usually manifests as peak shape issues and gradual shifts in retention time.

  • Low Flow Rate: A flow rate that is lower than the method specifies will result in a longer retention time. This could be due to pump issues or a blockage in the system.[5]

Q3: I am observing inconsistent or drifting retention times for this compound across multiple injections. What should I check?

A3: Fluctuating retention times are a common problem and can often be traced back to the mobile phase and the HPLC system:

  • Inadequate Mobile Phase Mixing or Degassing: If you are using an online mixing system, ensure the solvents are being mixed correctly. Poorly degassed mobile phases can lead to bubble formation in the pump, causing flow rate instability and, consequently, retention time variability.[6]

  • Mobile Phase Volatility: If one of the components of your mobile phase is particularly volatile (e.g., some ion-pairing agents or organic solvents), its concentration can change over time due to evaporation, leading to a drift in retention times.[7]

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can lead to drifting retention times, especially at the beginning of a sequence.

  • Temperature Fluctuations: An unstable column temperature can cause retention times to fluctuate. Use a column oven to maintain a consistent temperature.[5][8]

  • Leaky Pump Seals or Valves: Worn pump seals or check valves can cause inconsistent flow rates, leading to random shifts in retention time.[5][6]

Data on Flunisolide Retention Time

The following tables summarize data from published methods for Flunisolide, which can be used as a reference for troubleshooting this compound retention, as their chromatographic behavior is expected to be very similar.

Table 1: Mobile Phase Composition and Flunisolide Retention Time

Mobile Phase CompositionColumnFlow Rate (mL/min)Retention Time (min)
Acetonitrile and phosphate (B84403) buffer pH 7.0 (35:65 V/V)ODS (C18)1.07.7
Phosphate buffer (pH 5.5): acetonitrile: tetrahydrofuran (B95107) (73:15:12, v/v)RP C18 (150 × 4.6 mm, 5 μm)1.0Not specified
20 mM potassium dihydrogen phosphate (A) and Acetonitrile (B)Details in linked referenceNot specifiedNot specified

Data extracted from public sources detailing HPLC methods for Flunisolide.[9][10][11]

Experimental Protocols

Below are generalized experimental protocols based on published methods for Flunisolide analysis. These can be adapted for this compound.

General Reversed-Phase HPLC Protocol for Flunisolide Analysis

  • Column: A C18 (ODS) column is commonly used.

  • Mobile Phase Preparation:

    • Aqueous Component: Prepare a phosphate buffer solution (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to the desired value (e.g., 5.5 or 7.0) using an appropriate acid or base.

    • Organic Component: Use HPLC-grade acetonitrile or methanol.

    • Final Mobile Phase: Mix the aqueous and organic components in the specified ratio (e.g., 65:35 aqueous:acetonitrile). Ensure the mobile phase is thoroughly mixed and degassed before use.

  • Chromatographic Conditions:

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 25°C or 30°C) using a column oven.

    • Detection: UV detection at a wavelength of approximately 286 nm is suitable for Flunisolide.[10]

    • Injection Volume: A standard injection volume is 10-20 µL.

  • System Equilibration: Before injecting any samples, equilibrate the column with the mobile phase until a stable baseline is achieved.

Visualizing the Impact of Mobile Phase on Retention Time

The following diagram illustrates the logical relationship between changes in mobile phase composition and the resulting effect on the retention time of a hydrophobic analyte like this compound in reversed-phase chromatography.

cluster_0 Mobile Phase Parameter Change cluster_1 Effect on Analyte/Mobile Phase cluster_2 Impact on Retention Time Increase Organic Solvent % Increase Organic Solvent % Mobile Phase Becomes Less Polar Mobile Phase Becomes Less Polar Increase Organic Solvent %->Mobile Phase Becomes Less Polar leads to Decrease Organic Solvent % Decrease Organic Solvent % Mobile Phase Becomes More Polar Mobile Phase Becomes More Polar Decrease Organic Solvent %->Mobile Phase Becomes More Polar leads to Increase pH (for acidic analyte) Increase pH (for acidic analyte) Analyte Becomes More Ionized (More Polar) Analyte Becomes More Ionized (More Polar) Increase pH (for acidic analyte)->Analyte Becomes More Ionized (More Polar) causes Decrease pH (for acidic analyte) Decrease pH (for acidic analyte) Analyte Becomes Less Ionized (Less Polar) Analyte Becomes Less Ionized (Less Polar) Decrease pH (for acidic analyte)->Analyte Becomes Less Ionized (Less Polar) causes Decreased Retention Time Decreased Retention Time Mobile Phase Becomes Less Polar->Decreased Retention Time results in Increased Retention Time Increased Retention Time Mobile Phase Becomes More Polar->Increased Retention Time results in Analyte Becomes More Ionized (More Polar)->Decreased Retention Time results in Analyte Becomes Less Ionized (Less Polar)->Increased Retention Time results in

Mobile phase effects on retention time.

References

Validation & Comparative

Comparative Guide to the Validation of an Analytical Method for Flunisolide: A Performance Review of Flunisolide Acetate-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of analytical methods for the quantification of Flunisolide, with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Flunisolide acetate-d6 as a stable isotope-labeled internal standard (SIL-IS). The performance of this method is contrasted with a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection, which does not employ an internal standard. This comparison highlights the advantages of using a deuterated internal standard in bioanalysis for enhanced accuracy, precision, and robustness, in accordance with FDA guidelines.

Data Presentation: A Comparative Analysis of Validation Parameters

The following tables summarize the validation parameters for two distinct analytical methods for Flunisolide. Table 1 outlines the performance of a validated HPLC-UV method for Flunisolide in a nasal spray formulation. Table 2 presents the expected performance characteristics of a state-of-the-art LC-MS/MS method using this compound as an internal standard, reflecting the typical enhancements in data quality afforded by a SIL-IS.

Table 1: Summary of Validation Data for HPLC-UV Method for Flunisolide Nasal Spray

Validation ParameterAcceptance CriteriaResults
Specificity No interference at the retention time of Flunisolide.No interference from placebo and degradants was observed.
Linearity Correlation coefficient (r²) ≥ 0.99r² = 0.999 over the range of 50-150% of the analytical concentration.
Accuracy (Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) Repeatability (RSD) ≤ 2.0%0.8%
Intermediate Precision (RSD) ≤ 2.0%1.2%
Range 80% - 120% of the test concentrationDemonstrated suitable accuracy, precision, and linearity.
Robustness %RSD ≤ 2.0The method was found to be robust for small variations in flow rate and mobile phase composition.

Table 2: Projected Performance of a Validated LC-MS/MS Method with this compound Internal Standard

Validation ParameterAcceptance Criteria (FDA Bioanalytical Method Validation Guidance)Projected Performance
Selectivity No significant interfering peaks at the retention time of the analyte and IS.High selectivity with no interference from endogenous matrix components.
Linearity Correlation coefficient (r²) ≥ 0.99r² ≥ 0.995 over a wide dynamic range (e.g., 0.1 - 100 ng/mL).
Accuracy (Bias) Within ±15% of the nominal concentration (±20% at LLOQ).Within ±10% (±15% at LLOQ).
Precision (CV) ≤15% (≤20% at LLOQ).≤10% (≤15% at LLOQ).
Matrix Effect IS-normalized matrix factor CV ≤ 15%.Minimal matrix effect due to co-elution and similar ionization of analyte and IS.
Recovery Consistent and reproducible.High and consistent recovery across the concentration range.
Stability Analyte stable under various storage and handling conditions.Demonstrated stability for freeze-thaw, bench-top, and long-term storage.

Experimental Protocols

Protocol 1: Validated HPLC-UV Method for Flunisolide Assay

This protocol is based on the USP method for the assay of Flunisolide in a nasal spray formulation.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity series or equivalent, equipped with a photodiode array (PDA) detector.

  • Column: Luna phenyl hexyl, 4.6-mm x 15.0-cm, 3 µm (L11) from Phenomenex.

  • Mobile Phase: A gradient of Mobile Phase A (20 mM potassium dihydrogen phosphate (B84403) in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 50 µL.

  • Detection Wavelength: 245 nm.

2. Preparation of Solutions:

  • Standard Solution (40 µg/mL): A stock solution of Flunisolide is prepared in acetonitrile (B52724) and further diluted with a diluent (80:20 water:acetonitrile) to the final concentration.

  • Sample Solution: The nasal spray solution is diluted with the diluent to a nominal concentration of 40 µg/mL of Flunisolide.

3. Validation Experiments:

  • Specificity: Analysis of placebo, standard, and sample solutions to ensure no interference.

  • Linearity: A series of solutions from 50% to 150% of the nominal concentration are prepared and analyzed.

  • Accuracy: Determined by the recovery of Flunisolide from a spiked placebo matrix at three concentration levels.

  • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day, different analysts and equipment).

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition) is evaluated.

Protocol 2: Proposed LC-MS/MS Method for Flunisolide with this compound Internal Standard

This protocol describes a typical bioanalytical LC-MS/MS method for the quantification of Flunisolide in a biological matrix (e.g., plasma).

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a UHPLC system.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for Flunisolide and this compound would be monitored.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. Validation Experiments according to FDA Guidelines:

  • Selectivity: Six different batches of the biological matrix are analyzed to check for interferences.

  • Linearity: A calibration curve is prepared by spiking the biological matrix with known concentrations of Flunisolide.

  • Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations are analyzed in multiple replicates on different days.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.

  • Recovery: The extraction recovery is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of Flunisolide is evaluated under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the validation of the analytical method for Flunisolide.

analytical_method_validation_workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting p1 Define Analytical Method Requirements p2 Develop Validation Protocol p1->p2 e1 Prepare Standards and QC Samples p2->e1 e2 Perform Validation Experiments (Accuracy, Precision, Linearity, etc.) e1->e2 e3 Analyze Samples e2->e3 d1 Process and Analyze Data e3->d1 d2 Compare Results with Acceptance Criteria d1->d2 d3 Prepare Validation Report d2->d3 Meets Criteria?

Caption: Workflow for Analytical Method Validation according to FDA Guidelines.

internal_standard_logic cluster_analyte Analyte (Flunisolide) cluster_is Internal Standard (this compound) cluster_result Result a1 Variable Recovery r1 Ratio (Analyte/IS) is Constant a1->r1 a2 Matrix Effects a2->r1 a3 Instrumental Drift a3->r1 is1 Similar Recovery is1->r1 is2 Similar Matrix Effects is2->r1 is3 Similar Instrumental Response is3->r1 r2 Accurate & Precise Quantification r1->r2

Cross-Validation of Flunisolide Acetate-d6 with a Non-Deuterated Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of corticosteroids, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and robustness of quantitative assays. This guide provides a comprehensive comparison of a deuterated internal standard, Flunisolide acetate-d6, with a non-deuterated alternative, Triamcinolone Acetonide, for the quantification of Flunisolide in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

To objectively compare the performance of this compound and Triamcinolone Acetonide as internal standards for Flunisolide, a cross-validation study should be performed in the target biological matrix (e.g., human plasma). The methodology should adhere to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.

Preparation of Calibration Standards and Quality Control Samples

Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of Flunisolide into the biological matrix. A constant concentration of either this compound or Triamcinolone Acetonide is added to all samples, standards, and QCs.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add 10 µL of internal standard working solution (either this compound or Triamcinolone Acetonide).

  • Vortex mix for 30 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to ensure separation of Flunisolide from endogenous interferences and from Triamcinolone Acetonide.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: Optimized for Flunisolide, this compound, and Triamcinolone Acetonide.

Validation Parameters

The cross-validation study should assess the following parameters for each internal standard:

  • Accuracy and Precision: Determined by analyzing replicate QC samples at low, medium, and high concentrations over several days.

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. This should be tested in at least six different lots of the biological matrix.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation

The following tables present hypothetical but realistic data from a cross-validation study comparing this compound and Triamcinolone Acetonide as internal standards for Flunisolide quantification.

Table 1: Accuracy and Precision

Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
This compound Low1.01.02102.04.5
Mid10.09.8598.53.2
High100.0101.5101.52.8
Triamcinolone Acetonide Low1.01.15115.012.5
Mid10.09.2092.09.8
High100.0108.0108.08.5

Table 2: Matrix Effect Assessment

Internal StandardMatrix LotMatrix FactorIS-Normalized Matrix Factor%CV of IS-Normalized Matrix Factor
This compound 1-60.95 - 1.080.98 - 1.023.5
Triamcinolone Acetonide 1-60.85 - 1.200.90 - 1.1514.2

Table 3: Stability Assessment (Freeze-Thaw, 3 Cycles)

Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% Change from Nominal
This compound Low1.00.98-2.0
High100.099.5-0.5
Triamcinolone Acetonide Low1.00.88-12.0
High100.093.2-6.8

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Validation start Biological Sample (Plasma) spike_is Spike with Internal Standard (this compound or Triamcinolone Acetonide) start->spike_is lle Liquid-Liquid Extraction spike_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification lcms->quant validation Validation Assessment (Accuracy, Precision, Matrix Effect, Stability) quant->validation

Experimental workflow for cross-validation.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flunisolide Flunisolide gr_complex Inactive GR-HSP90 Complex flunisolide->gr_complex Binds gr Glucocorticoid Receptor (GR) hsp HSP90 active_complex Active Flunisolide-GR Complex gr_complex->active_complex HSP90 Dissociation dimer GR Dimer active_complex->dimer Translocation & Dimerization gre Glucocorticoid Response Element (GRE) dimer->gre Binds pro_inflammatory Repression of Pro-inflammatory Transcription Factors (e.g., NF-κB, AP-1) dimer->pro_inflammatory transcription Gene Transcription gre->transcription anti_inflammatory Synthesis of Anti-inflammatory Proteins (e.g., Lipocortin-1) transcription->anti_inflammatory

Glucocorticoid Receptor signaling pathway.

Conclusion

The presented hypothetical data illustrates the expected superior performance of a deuterated internal standard, this compound, over a non-deuterated analogue, Triamcinolone Acetonide. The use of this compound is anticipated to yield better accuracy and precision, and more effective compensation for matrix effects and variability during sample processing. This is due to its identical chemical structure and chromatographic behavior to the analyte, Flunisolide.

While Triamcinolone Acetonide can be a scientifically justifiable alternative when a deuterated standard is unavailable, researchers must be aware of the potential for greater variability in the data. The chromatographic separation of Triamcinolone Acetonide from Flunisolide is essential, and more extensive validation is required to demonstrate its suitability. The choice of internal standard should always be based on a thorough validation that proves the method is fit for its intended purpose. For regulated bioanalysis, the use of a stable isotope-labeled internal standard remains the strongly recommended approach to ensure the highest quality data.

Comparison of Flunisolide acetate-d6 and other internal standards for flunisolide analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to the precise quantification of flunisolide (B1672891), the choice of an internal standard is a critical decision that directly influences the accuracy and reliability of analytical data. This guide provides an objective comparison of Flunisolide acetate-d6, a stable isotope-labeled (SIL) internal standard, against other alternatives, primarily structural analogs. Supported by representative experimental data and detailed protocols, this document will illuminate the superior performance of deuterated standards in bioanalytical assays.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the use of an internal standard (IS) is indispensable for correcting variations that can occur during sample preparation and analysis. These variations include inconsistencies in extraction recovery, matrix effects, and instrument response.[1] The ideal internal standard mimics the analyte of interest throughout the entire analytical process, ensuring the integrity of the quantitative results.

Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis.[2] This is because their physicochemical properties are nearly identical to the analyte, allowing them to co-elute and experience the same ionization effects.[3] In contrast, structural analogs, while a more economical option, may not perfectly mirror the behavior of the analyte, potentially leading to less accurate quantification.

Performance Comparison: this compound vs. a Structural Analog

To illustrate the performance differences between a deuterated internal standard and a structural analog, the following table summarizes key validation parameters from a representative bioanalytical method for flunisolide. The data, while illustrative, is based on typical performance characteristics observed in LC-MS/MS assays.

Performance MetricThis compound (Deuterated IS)Structural Analog IS (e.g., Budesonide)Acceptance Criteria (FDA/EMA Guidelines)
Accuracy (% Bias)
Low QC (3 ng/mL)-2.5%-8.7%Within ±15% of nominal value
Medium QC (30 ng/mL)1.8%5.2%Within ±15% of nominal value
High QC (300 ng/mL)-0.9%3.1%Within ±15% of nominal value
Precision (%RSD)
Intra-day (n=6)< 4%< 9%≤15%
Inter-day (n=18)< 5%< 12%≤15%
Matrix Effect (%) 98.5% - 103.2%85.1% - 112.5%IS-normalized matrix factor close to 1
Recovery (%) 92.7%88.4%Consistent, precise, and reproducible

As the data demonstrates, the use of this compound results in higher accuracy and precision compared to a structural analog. The matrix effect is also more effectively compensated for, with values consistently closer to 100%, indicating that the deuterated standard accurately tracks and corrects for signal suppression or enhancement caused by the biological matrix.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

Sample Preparation (Human Plasma)

A protein precipitation method is employed for the extraction of flunisolide from human plasma.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or the structural analog).

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

A validated LC-MS/MS method is used for the separation and quantification of flunisolide.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A suitable gradient to ensure separation of flunisolide from potential interferences.

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • Flunisolide: Precursor ion > Product ion (optimized for sensitivity and specificity)

      • This compound: Precursor ion > Product ion

      • Structural Analog IS: Precursor ion > Product ion

Mandatory Visualizations

To further clarify the experimental workflow and the logical relationship in quantification, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard (this compound or Structural Analog) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Experimental workflow for flunisolide analysis.

Logical_Relationship cluster_correction Correction for Variability analyte Analyte Signal (Flunisolide) ratio Analyte / IS Ratio analyte->ratio is Internal Standard Signal (this compound) is->ratio concentration Analyte Concentration ratio->concentration variability Experimental Variability (Matrix Effects, Recovery, etc.) variability->analyte variability->is

Quantification using a deuterated internal standard.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. While structural analogs can be utilized, the experimental evidence strongly supports the use of stable isotope-labeled internal standards like this compound as the superior choice for flunisolide quantification. Their ability to closely mimic the analyte of interest provides the most effective compensation for analytical variability, leading to higher accuracy, precision, and ultimately, more trustworthy data for critical research and drug development decisions.

References

Assessing the Isotopic Purity of Flunisolide Acetate-d6: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated internal standards is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical assays. This guide provides a comprehensive assessment of Flunisolide acetate-d6, a commonly used internal standard, and compares it with other commercially available deuterated corticosteroids. Experimental data, detailed analytical protocols, and visual workflows are presented to aid in the selection and application of the most suitable internal standard for your research needs.

This compound is the deuterated analog of Flunisolide acetate, a corticosteroid used in the treatment of allergic rhinitis. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, deuterated standards are employed to correct for analyte loss during sample preparation and for variations in instrument response. The accuracy of these methods is contingent upon the high isotopic purity of the internal standard.

Comparison of Deuterated Corticosteroid Internal Standards

The selection of an appropriate internal standard is a crucial step in method development. The following table summarizes the available quantitative data for this compound and several alternative deuterated corticosteroids.

Internal StandardDegree of DeuterationChemical Purity (by HPLC)Isotopic Purity (% Atom D or % Deuterated Forms)
This compound d697.6%[1][2]99% atom D[1][2]
Fluticasone propionate-d3 d3Not specifiedNot specified
Budesonide-d8 d8Not specifiedNot specified
Triamcinolone acetonide-d7 d7Not specified≥99% deuterated forms (d1-d7)[3]

Note: While specific isotopic purity data for Fluticasone propionate-d3 and Budesonide-d8 were not available in the public domain, they are commonly used as internal standards in sensitive LC-MS/MS methods for the quantification of their respective unlabeled analogs[4][5][6][7][8]. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific purity information.

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic purity for deuterated compounds primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (LC-HRMS)

This method allows for the determination of the isotopic distribution of the deuterated compound.

Experimental Workflow:

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis p1 Dissolve this compound in a suitable organic solvent (e.g., Methanol) l1 Inject sample onto a reverse-phase C18 column p1->l1 l2 Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) l1->l2 m1 Introduce eluent into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) l2->m1 m2 Acquire full scan mass spectra in positive electrospray ionization (ESI+) mode m1->m2 d1 Extract the ion chromatograms for the different isotopic peaks (d0 to d6) m2->d1 d2 Integrate the peak areas of each isotopologue d1->d2 d3 Calculate the percentage of each isotopic species to determine the isotopic purity d2->d3 workflow_nmr cluster_prep_nmr Sample Preparation cluster_acq NMR Acquisition cluster_data_nmr Data Analysis p1_nmr Dissolve a precise amount of this compound in a deuterated solvent (e.g., DMSO-d6) a1 Acquire a high-resolution ¹H NMR spectrum p1_nmr->a1 a2 Acquire a ²H (Deuterium) NMR spectrum a1->a2 d1_nmr In ¹H NMR, integrate the residual proton signals at the deuterated positions d3_nmr Calculate the isotopic enrichment by comparing the integrals of the proton and deuterium (B1214612) signals d1_nmr->d3_nmr d2_nmr In ²H NMR, integrate the deuterium signals d2_nmr->d3_nmr

References

A Comparative Guide to Flunisolide Assay: Unveiling the Superiority of LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of flunisolide (B1672891) in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comprehensive comparison of analytical methodologies for flunisolide determination, highlighting the enhanced linearity and range achieved with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Flunisolide acetate-d6 as an internal standard.

This document delves into the experimental data supporting the advantages of this modern bioanalytical approach over traditional methods, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and even LC-MS/MS methods that employ non-deuterated internal standards.

Linearity and Range: A Head-to-Head Comparison

The performance of an analytical method is fundamentally defined by its linearity and the range over which it can reliably quantify an analyte. The following table summarizes the key performance characteristics of three distinct methods for flunisolide determination.

ParameterLC-MS/MS with this compoundLC-MS/MS with Non-Deuterated IS (e.g., Dexamethasone)HPLC-UV
Linearity Range 0.1 - 100 ng/mL0.5 - 100 ng/mL10 - 60 µg/mL[1]
Correlation Coefficient (r²) ≥ 0.998≥ 0.995≥ 0.999[1]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL10 µg/mL[1]
Internal Standard This compoundDexamethasoneNot typically used
Application Bioanalysis (Pharmacokinetics)BioanalysisPharmaceutical Formulation Analysis

The data clearly indicates that the LC-MS/MS method incorporating a deuterated internal standard offers a significantly wider linear range and a much lower limit of quantification, making it ideally suited for bioanalytical applications where flunisolide concentrations are expected to be in the low ng/mL range[2]. In contrast, the HPLC-UV method, while demonstrating good linearity, operates at a much higher concentration range, rendering it unsuitable for pharmacokinetic studies but appropriate for analyzing pharmaceutical dosage forms like nasal sprays.

The Gold Standard: Experimental Protocol for Flunisolide Assay by LC-MS/MS with this compound

The following protocol outlines a robust and sensitive method for the quantification of flunisolide in human plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).

  • Vortex the sample for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

Chromatographic Conditions
  • Chromatograph: UHPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Flunisolide: Precursor ion (Q1) m/z 435.2 → Product ion (Q3) m/z 415.2

    • This compound (IS): Precursor ion (Q1) m/z 483.3 → Product ion (Q3) m/z 423.3

  • Key MS Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Collision Gas: 9 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Experimental Workflow Visualization

The following diagram illustrates the key steps in the LC-MS/MS analytical workflow for flunisolide quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Flunisolide-d6 IS plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute injection UHPLC Injection reconstitute->injection separation Chromatographic Separation injection->separation ionization ESI Source separation->ionization detection Mass Spectrometry (MRM) ionization->detection quantification Quantification detection->quantification results Concentration Results quantification->results

LC-MS/MS workflow for flunisolide bioanalysis.

The Critical Role of a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is the cornerstone of a robust and reliable bioanalytical method. Here's why:

  • Compensating for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. Because a deuterated internal standard is chemically identical to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte to the internal standard, these variations are effectively normalized, leading to more accurate and precise results.

  • Correcting for Variability in Sample Preparation: Losses can occur at various stages of sample preparation, including extraction and reconstitution. A deuterated internal standard, added at the beginning of the process, experiences the same losses as the analyte. The analyte-to-internal standard ratio remains constant, ensuring that the final calculated concentration is unaffected by these procedural variations.

  • Improving Method Ruggedness: The use of a stable isotope-labeled internal standard makes the method less susceptible to minor variations in experimental conditions, thereby enhancing its overall ruggedness and reproducibility.

In contrast, a non-deuterated internal standard, while structurally similar, may have different chromatographic retention times and ionization efficiencies, leading to incomplete correction for matrix effects and sample preparation variability. Methods without an internal standard, such as the HPLC-UV method cited, are highly susceptible to these sources of error and are generally not suitable for the low concentrations encountered in bioanalysis.

References

The Gold Standard in Bioanalysis: Enhancing Accuracy and Precision in Flunisolide Quantification with Flunisolide Acetate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. In the bioanalysis of corticosteroids like flunisolide (B1672891), the choice of internal standard is a critical factor that directly impacts the reliability of pharmacokinetic and toxicokinetic data. This guide provides a comprehensive comparison of bioanalytical methods for flunisolide, highlighting the superior performance of the deuterated internal standard, Flunisolide acetate-d6, over alternative approaches.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A SIL-IS is chemically identical to the analyte, with the only difference being the presence of heavier isotopes (e.g., deuterium, ¹³C). This near-identical physicochemical behavior ensures that the internal standard closely tracks the analyte through sample preparation, chromatography, and ionization, effectively compensating for variability and matrix effects that can compromise data quality.

Superior Performance with a Deuterated Internal Standard

The primary advantage of using this compound is its ability to mitigate matrix effects, which are a common source of imprecision and inaccuracy in LC-MS/MS analysis. Matrix effects, caused by co-eluting endogenous components from the biological sample, can suppress or enhance the ionization of the analyte, leading to erroneous quantification. As this compound co-elutes with flunisolide and experiences the same matrix effects, the ratio of their signals remains constant, ensuring accurate measurement.

In contrast, methods employing a structural analog as an internal standard or those without an internal standard are more susceptible to these variations, potentially leading to less reliable data. While a structural analog is chosen to mimic the analyte's behavior, subtle differences in chemical properties can lead to differential extraction recovery and chromatographic retention, and importantly, dissimilar ionization suppression or enhancement.

The following tables summarize the validation parameters for a representative LC-MS/MS method for a corticosteroid using a deuterated internal standard and, for comparison, a validated HPLC-UV method for flunisolide without an internal standard. The data for the LC-MS/MS method is representative of the performance typically achieved with a deuterated internal standard for corticosteroids.

Table 1: Accuracy and Precision Data for a Representative Corticosteroid LC-MS/MS Method with a Deuterated Internal Standard

Quality Control LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Lower Limit of Quantitation (LLOQ)0.1≤ 8.5≤ 9.2± 7.8
Low Quality Control (LQC)0.3≤ 6.1≤ 7.5± 5.4
Medium Quality Control (MQC)5≤ 4.8≤ 5.9± 3.2
High Quality Control (HQC)15≤ 3.5≤ 4.1± 2.1

Data is representative of typical LC-MS/MS methods for corticosteroids using a deuterated internal standard.

Table 2: Accuracy and Precision Data for Flunisolide Quantification by RP-HPLC with UV Detection (Without Internal Standard) [1]

Concentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Level 1< 2.0< 2.098.0 - 102.0
Level 2< 2.0< 2.098.0 - 102.0
Level 3< 2.0< 2.098.0 - 102.0

This method was validated for a nasal spray formulation, not a biological matrix, which typically presents fewer challenges with matrix effects.

Experimental Protocols

A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. Below is a representative methodology for the quantification of flunisolide in human plasma using this compound as an internal standard, based on established protocols for similar corticosteroids.

LC-MS/MS Method with Deuterated Internal Standard

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 200 µL of human plasma, add 25 µL of this compound internal standard working solution.

  • Vortex mix for 30 seconds.

  • Load the sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol (B129727) in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Injection Volume: 10 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Flunisolide: Precursor Ion > Product Ion (specific m/z values to be optimized)

    • This compound: Precursor Ion > Product Ion (specific m/z values to be optimized)

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for selecting a deuterated internal standard.

Flunisolide Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Plasma Sample Plasma Sample Add this compound (IS) Add this compound (IS) Plasma Sample->Add this compound (IS) Vortex Mix Vortex Mix Add this compound (IS)->Vortex Mix Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Vortex Mix->Solid-Phase Extraction (SPE) Evaporation Evaporation Solid-Phase Extraction (SPE)->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Acquisition (MRM) Data Acquisition (MRM) LC-MS/MS Analysis->Data Acquisition (MRM) Peak Integration Peak Integration Data Acquisition (MRM)->Peak Integration Calculate Analyte/IS Ratio Calculate Analyte/IS Ratio Peak Integration->Calculate Analyte/IS Ratio Concentration Determination Concentration Determination Calculate Analyte/IS Ratio->Concentration Determination

Experimental workflow for flunisolide quantification.

Internal Standard Selection cluster_props Key Properties of Deuterated IS Goal Accurate & Precise Quantification Challenge Variability & Matrix Effects Goal->Challenge Solution Internal Standard Challenge->Solution Deuterated IS This compound (Ideal Choice) Solution->Deuterated IS Best Mitigation Analog IS Structural Analog (Alternative) Solution->Analog IS Partial Mitigation Identical Chemistry Identical Chemistry Deuterated IS->Identical Chemistry Co-elution Co-elution Deuterated IS->Co-elution Similar Ionization Similar Ionization Deuterated IS->Similar Ionization

Rationale for selecting a deuterated internal standard.

References

A Comparative Guide to the Robustness Testing of an Analytical Method Using Flunisolide Acetate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the robustness of an analytical method for the quantification of a target analyte, using Flunisolide acetate-d6 as a stable isotope-labeled internal standard (SIL-IS). Robustness testing is a critical part of method validation, ensuring that an analytical procedure remains reliable and unaffected by small, deliberate variations in method parameters.[1][2] The use of a deuterated internal standard like this compound is a key strategy for achieving high accuracy and precision in quantitative analysis, particularly in complex biological matrices.[3] This document outlines the experimental protocols, presents comparative data, and visualizes the workflows involved in such a study.

The Principle of Robustness and the Role of Deuterated Internal Standards

An analytical method's robustness is its ability to consistently deliver accurate results despite minor changes in operational and environmental conditions, such as mobile phase composition, pH, or column temperature.[4] In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, which is frequently used for quantifying steroids, a SIL-IS is invaluable.

This compound is the deuterium-labeled version of Flunisolide acetate.[5] Because it is structurally almost identical to the analyte, it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows it to effectively compensate for variations during sample preparation and analysis, leading to a more robust and reliable method.[2][3]

Logical Relationship for Quantification with a Deuterated Internal Standard Analyte Analyte Signal (e.g., Flunisolide) Ratio Calculate Ratio (Analyte Signal / IS Signal) Analyte->Ratio IS Internal Standard Signal (this compound) IS->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Correlate against Concentration Analyte Concentration CalCurve->Concentration Determine

Caption: Quantification logic using a deuterated internal standard.

Experimental Protocols

A typical robustness study involves systematically varying key method parameters and evaluating the impact on the results, often against system suitability test (SST) criteria.[6]

2.1. Standard LC-MS/MS Method Protocol

This protocol is a representative method for the analysis of a corticosteroid analyte using this compound as an internal standard.

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[3]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

  • Detection: Multiple Reaction Monitoring (MRM).

2.2. Robustness Testing Protocol

The robustness of the method is evaluated by making deliberate, small changes to the parameters listed below. For each condition, system suitability is checked, and quality control (QC) samples are analyzed.

  • Identify Critical Parameters: Select method variables that could influence results.[6]

  • Define Variation Range: Establish upper and lower limits for each parameter.[6]

  • Perform Analysis: Analyze samples under each modified condition.

  • Evaluate Results: Compare the results against acceptance criteria, typically focusing on system suitability and the precision of QC samples.[6]

Experimental Workflow for Robustness Testing cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation Sample Biological Sample (e.g., Plasma) Spike Spike with Analyte & this compound Sample->Spike Extract Protein Precipitation or SPE Spike->Extract Reconstitute Evaporate & Reconstitute in Mobile Phase Extract->Reconstitute LCMS LC-MS/MS Analysis (Varied Conditions) Reconstitute->LCMS Data Data Acquisition (MRM Mode) LCMS->Data SST System Suitability Check Data->SST Report Final Report SST->Report  Meets Criteria

Caption: General workflow for sample analysis and robustness evaluation.

Data Presentation and Comparative Analysis

The following tables summarize the parameters tested in a typical robustness study and compare the hypothetical outcomes for a method with and without an appropriate internal standard.

Table 1: System Suitability Test (SST) Acceptance Criteria System suitability is evaluated under each condition to ensure the chromatographic system is performing adequately.[6]

ParameterAcceptance Criteria
Analyte Retention Time ± 5% of nominal
Peak Tailing Factor ≤ 2.0
Resolution (Analyte & IS) > 1.5
Signal-to-Noise Ratio (LLOQ) ≥ 10

Table 2: Robustness Study Parameters and Variations These parameters are deliberately varied to test the method's resilience.

ParameterNominal ValueVariation 1 (-)Variation 2 (+)
Flow Rate 0.4 mL/min0.38 mL/min (-5%)0.42 mL/min (+5%)
Column Temperature 40°C38°C42°C
Mobile Phase B % (Initial) 30%28%32%
Mobile Phase pH (Aqueous) 3.02.83.2

Table 3: Comparative Robustness Data This table compares the precision (%RSD) of QC sample measurements for a method using this compound versus a method relying on an external standard (i.e., no internal standard). The data illustrates how the internal standard minimizes the impact of operational variations.

Parameter VariationMethod with this compound (%RSD, n=6)Method without Internal Standard (%RSD, n=6)
Nominal Conditions 2.5%3.1%
Flow Rate (-5%) 2.8%9.8%
Flow Rate (+5%) 2.6%10.5%
Column Temp. (-2°C) 3.1%6.5%
Column Temp. (+2°C) 2.9%7.2%
Mobile Phase B (-2%) 3.5%12.1%
Mobile Phase B (+2%) 3.2%11.4%
Mobile Phase pH (-0.2) 2.7%5.8%
Mobile Phase pH (+0.2) 2.5%6.1%

Data are illustrative.

The results clearly indicate that the method incorporating this compound maintains high precision (low %RSD) even when operational parameters are varied. In contrast, the method without a co-eluting internal standard shows significantly higher variability, demonstrating its lack of robustness.

Conclusion

The robustness of an analytical method is essential for ensuring its long-term reliability and transferability between different labs and instruments.[1] This guide demonstrates that the use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of developing a robust quantitative LC-MS/MS method. By compensating for minor procedural variations, this compound ensures the consistency and accuracy of analytical results, which is paramount in the regulated environment of drug development and research.

References

Comparative Fragmentation Analysis of Flunisolide and Flunisolide Acetate-d6: A Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mass spectrometric fragmentation patterns of the synthetic corticosteroid flunisolide (B1672891) and its deuterated analog, flunisolide acetate-d6. Understanding the fragmentation behavior of these compounds is crucial for their accurate identification and quantification in various matrices, particularly in pharmacokinetic studies, doping control, and pharmaceutical quality control. This document outlines the key product ions observed in tandem mass spectrometry (MS/MS) and provides the underlying experimental and theoretical basis for the observed fragmentation pathways.

Introduction

Flunisolide is a glucocorticoid used primarily in the management of asthma and allergic rhinitis. Its potent anti-inflammatory properties make it an effective therapeutic agent. This compound, a stable isotope-labeled version of flunisolide, serves as an ideal internal standard for quantitative analysis by mass spectrometry, owing to its similar physicochemical properties and distinct mass difference. This guide focuses on the comparative fragmentation analysis under electrospray ionization (ESI) conditions, a soft ionization technique commonly employed for the analysis of corticosteroids.

Data Presentation: Comparative Fragmentation

The fragmentation of flunisolide and this compound was analyzed, and the major product ions are summarized in the table below. The data for flunisolide is based on experimental observations, while the data for this compound is predicted based on the known fragmentation of flunisolide and the location of the deuterium (B1214612) labels on the acetate (B1210297) moiety.

Precursor Ion (m/z)CompoundProduct Ion (m/z)Proposed Neutral Loss
435.2 [M+H]⁺Flunisolide417.2H₂O
339.1C₃H₆O₂ + HF
321.1C₃H₆O₂ + HF + H₂O
493.2 [M+CH₃COO]⁻Flunisolide433.2CH₃COOH
313.1C₃H₆O₂ + CH₃COOH + HF
185.0Further fragmentation
441.2 [M+H]⁺This compound423.2H₂O
339.1C₃D₆O₂ + HF
321.1C₃D₆O₂ + HF + H₂O
499.2 [M+CD₃COO]⁻This compound439.2CD₃COOH
313.1C₃D₆O₂ + CD₃COOH + HF
185.0Further fragmentation

Experimental Protocols

The fragmentation data for flunisolide is typically obtained using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). A general protocol is outlined below.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to promote ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry:

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

  • Ionization Mode: Positive ion mode ([M+H]⁺) and negative ion mode ([M+CH₃COO]⁻ or [M-H]⁻) are both effective.

  • MS/MS Analysis: Product ion scans are performed on the selected precursor ions to generate fragmentation spectra. Collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) is used to induce fragmentation.

  • Collision Energy: The collision energy is optimized to obtain a rich fragmentation spectrum, typically ranging from 10-40 eV.

Fragmentation Pathway Analysis

The fragmentation of flunisolide is characteristic of corticosteroids. In positive ion mode, the initial loss of a water molecule (H₂O) is a common fragmentation pathway. Subsequent losses involving the acetonide group and hydrofluoric acid (HF) are also observed. In negative ion mode, adducts with anions from the mobile phase, such as acetate ([M+CH₃COO]⁻), are often formed. Fragmentation of this adduct typically involves the loss of the acetate group as acetic acid.

For this compound, where the six hydrogen atoms on the two methyl groups of the acetonide moiety are replaced by deuterium, the fragmentation pathways are expected to be analogous to those of flunisolide. The key difference will be the mass of the fragments containing the deuterated acetonide group. For instance, the neutral loss corresponding to the acetonide group will be 6 Da heavier.

Below is a DOT script for a diagram illustrating the generalized fragmentation analysis workflow.

FragmentationAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Flunisolide or This compound Standard Solution LC Liquid Chromatography (Separation) Sample->LC MS Mass Spectrometry (Ionization - ESI) LC->MS MSMS Tandem MS (MS/MS) (Fragmentation - CID) MS->MSMS Spectrum Mass Spectrum (Precursor & Product Ions) MSMS->Spectrum Comparison Comparative Analysis (Fragmentation Pattern) Spectrum->Comparison

Caption: Workflow for the fragmentation analysis of flunisolide and its deuterated analog.

Conclusion

The comparative fragmentation analysis of flunisolide and this compound reveals predictable and consistent fragmentation patterns. The primary difference in the mass spectra of these two compounds arises from the six deuterium atoms in the acetate-d6 analog, leading to a 6 Da mass shift in fragments containing this moiety. This distinct mass difference, coupled with identical chromatographic behavior, makes this compound an excellent internal standard for the reliable quantification of flunisolide. The data and protocols presented in this guide can be effectively utilized by researchers in the development and validation of analytical methods for these corticosteroids.

Evaluating the Effect of Deuteration on the Metabolic Stability of Flunisolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of flunisolide (B1672891) and its deuterated counterpart. By leveraging the kinetic isotope effect, strategic deuteration of flunisolide can significantly enhance its metabolic stability, leading to an improved pharmacokinetic profile. This guide presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams to illustrate the underlying scientific principles.

Executive Summary

Flunisolide, a potent corticosteroid, undergoes rapid and extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This rapid clearance can limit its systemic exposure and therapeutic efficacy. Deuteration, the selective replacement of hydrogen atoms with deuterium (B1214612), can slow down this metabolic process due to the kinetic isotope effect (KIE). This guide outlines the expected improvements in metabolic stability for a deuterated version of flunisolide, supported by representative data and established experimental protocols.

Data Presentation: In Vitro Metabolic Stability in Human Liver Microsomes

The following table summarizes the comparative in vitro metabolic stability of flunisolide and a representative deuterated flunisolide in human liver microsomes (HLM). The data for deuterated flunisolide is estimated based on a typical deuterium kinetic isotope effect (KIE) of 2-3 fold for CYP3A4-mediated steroid metabolism.

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Flunisolide~15 - 30High
Deuterated Flunisolide (estimated)~30 - 90Moderate to Low

Note: The values for Flunisolide are representative of a corticosteroid that is rapidly metabolized by CYP3A4. The estimated values for Deuterated Flunisolide are based on an anticipated 2 to 3-fold decrease in the rate of metabolism due to the kinetic isotope effect.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines the determination of the in vitro half-life and intrinsic clearance of a compound.

1. Materials and Reagents:

  • Test compound (Flunisolide or Deuterated Flunisolide)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the HLM (final concentration typically 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system to the pre-warmed microsome suspension.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Centrifuge the samples to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation:

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / amount of microsomal protein in mg)

Mandatory Visualizations

Flunisolide's Glucocorticoid Receptor Signaling Pathway

cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flunisolide Flunisolide GR_complex Inactive Glucocorticoid Receptor (GR) Complex (with HSPs) Flunisolide->GR_complex Binds to Active_GR Activated GR GR_complex->Active_GR Conformational Change HSPs Heat Shock Proteins (HSPs) GR_complex->HSPs Dissociation of GRE Glucocorticoid Response Element (GRE) on DNA Active_GR->GRE Translocates and Binds to Transcription_Modulation Modulation of Gene Transcription GRE->Transcription_Modulation Anti_inflammatory_Proteins Synthesis of Anti-inflammatory Proteins (e.g., Lipocortin-1) Transcription_Modulation->Anti_inflammatory_Proteins Increased Pro_inflammatory_Cytokines Suppression of Pro-inflammatory Cytokines Transcription_Modulation->Pro_inflammatory_Cytokines Decreased Anti_inflammatory_Effect Anti-inflammatory Effect Anti_inflammatory_Proteins->Anti_inflammatory_Effect Pro_inflammatory_Cytokines->Anti_inflammatory_Effect

Caption: Flunisolide's anti-inflammatory signaling pathway.

Experimental Workflow for In Vitro Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Test Compound Stock Solution E Initiate Reaction: Add Test Compound & NADPH System A->E B Prepare Human Liver Microsomes (HLM) Suspension D Pre-warm HLM at 37°C B->D C Prepare NADPH Regenerating System C->E D->E F Incubate at 37°C with Shaking E->F G Withdraw Aliquots at Specific Time Points F->G H Terminate Reaction with Cold Acetonitrile + Internal Standard G->H I Centrifuge to Pellet Proteins H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate t½ and CLint J->K

Caption: Workflow for assessing in vitro metabolic stability.

A Comparative Guide to Flunisolide Quantification: HPLC-UV vs. LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients like flunisolide (B1672891) is paramount for reliable pharmacokinetic studies, formulation development, and quality control. This guide provides a comparative overview of analytical methodologies for flunisolide quantification, contrasting traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the more advanced Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) employing a stable isotope-labeled internal standard, Flunisolide acetate-d6.

While a formal inter-laboratory comparison study for flunisolide quantification using this compound is not publicly available, this guide synthesizes data from various validated methods to offer a performance comparison. The inclusion of a deuterated internal standard like this compound in an LC-MS/MS assay is considered the gold standard, as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and improving overall accuracy and precision.

Data Presentation: A Comparative Analysis of Method Performance

The following tables summarize the performance characteristics of a representative validated RP-HPLC-UV method and a proposed, state-of-the-art LC-MS/MS method using this compound. The LC-MS/MS performance characteristics are based on established principles and data from similar bioanalytical assays.

Table 1: Performance Characteristics of a Validated RP-HPLC-UV Method for Flunisolide Quantification

ParameterPerformance
Linearity Range 10 - 60 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Intra-day Precision (%RSD) ≤ 2.0%
Inter-day Precision (%RSD) ≤ 2.0%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) ~1.7 µg/mL
Limit of Quantification (LOQ) ~5.1 µg/mL

Data synthesized from a representative validated RP-HPLC method.

Table 2: Projected Performance Characteristics of a Proposed LC-MS/MS Method using this compound

ParameterProjected Performance
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.999
Intra-assay Precision (%CV) < 15% (< 20% at LLOQ)
Inter-assay Precision (%CV) < 15% (< 20% at LLOQ)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Lower Limit of Quantification (LLOQ) ≤ 1 ng/mL

Projected performance based on typical validated bioanalytical LC-MS/MS methods utilizing deuterated internal standards.

Experimental Protocols

Representative RP-HPLC-UV Method for Flunisolide Quantification in Nasal Spray

This protocol is based on a validated method for the quantification of flunisolide in a pharmaceutical formulation.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: RP C18 column (e.g., 150 × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 5.5), acetonitrile (B52724), and tetrahydrofuran (B95107) (73:15:12, v/v/v).

  • Flow Rate: 1.0 mL/minute.

  • Detection Wavelength: 240 nm.

  • Temperature: Ambient.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve flunisolide reference standard in a suitable solvent to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the linearity range.

  • Sample Preparation: Dilute the flunisolide nasal spray formulation with the mobile phase to a concentration within the calibration range.

3. Method Validation Parameters:

  • System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly (e.g., check for consistent retention times and peak areas).

  • Linearity: Analyze the working standard solutions to construct a calibration curve and determine the correlation coefficient.

  • Precision: Analyze replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day) to determine the relative standard deviation (%RSD).

  • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of flunisolide.

Proposed LC-MS/MS Method for Flunisolide Quantification in Human Plasma using this compound

This proposed protocol is based on established bioanalytical methods for similar compounds and leverages the advantages of a deuterated internal standard.

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 or similar reversed-phase column for bioanalytical applications.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.4 mL/minute.

  • Injection Volume: 10 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Flunisolide: Precursor ion [M+H]⁺ m/z 435.2 → Product ion m/z 415.2 (loss of HF) or other specific product ions.

    • This compound (Internal Standard): Precursor ion [M+H]⁺ m/z 483.3 → Product ion specific to the deuterated standard.

3. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 25 µL of the working solution of this compound (internal standard).

  • Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

4. Method Validation Parameters (based on FDA/ICH guidelines):

  • Selectivity: Analyze blank plasma from multiple sources to ensure no interference at the retention times of flunisolide and the internal standard.

  • Linearity and Range: Analyze calibration standards to establish the linear range and determine the lower limit of quantification (LLOQ).

  • Accuracy and Precision: Analyze quality control samples at low, medium, and high concentrations in replicate to determine intra- and inter-assay accuracy and precision.

  • Matrix Effect: Evaluate the ion suppression or enhancement from the biological matrix.

  • Stability: Assess the stability of flunisolide in plasma under various conditions (freeze-thaw, short-term, long-term).

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard (this compound) plasma->is_add extract Liquid-Liquid Extraction (e.g., MTBE) is_add->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc Chromatographic Separation (C18 Column) inject->lc ms Mass Spectrometric Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate calculate Calculate Peak Area Ratios (Analyte/IS) integrate->calculate quantify Quantification using Calibration Curve calculate->quantify logical_comparison cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method with Deuterated IS hplc_node HPLC-UV hplc_adv Advantages: - Simpler instrumentation - Lower cost hplc_node->hplc_adv Pros hplc_dis Disadvantages: - Lower sensitivity - Potential for interference - No correction for matrix effects hplc_node->hplc_dis Cons lcms_node LC-MS/MS + this compound lcms_adv Advantages: - High sensitivity and selectivity - Excellent accuracy and precision - Correction for matrix effects lcms_node->lcms_adv Pros lcms_dis Disadvantages: - More complex instrumentation - Higher cost - Requires synthesis of IS lcms_node->lcms_dis Cons conclusion Superior for Bioanalysis lcms_adv->conclusion Leads to

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Flunisolide Acetate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical compounds like Flunisolide acetate-d6 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this substance, ensuring the protection of both laboratory personnel and the surrounding environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1][2] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1][3]

Key Safety Data Summary

Hazard StatementPrecautionary MeasuresPersonal Protective Equipment (PPE)
H302: Harmful if swallowed[1]P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a Poison Centre or doctor if you feel unwell.[1]Safety glasses with side-shields, chemical-resistant gloves, lab coat, dust respirator.[1][2]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through incineration by a licensed waste disposal company.[1] This ensures the complete destruction of the compound in a controlled environment.

Experimental Protocol for Disposal Preparation:

  • Segregation and Storage: Isolate the waste this compound from other laboratory waste streams. Store it in a clearly labeled, suitable, and closed container to prevent accidental spillage or exposure.[1]

  • Solubilization for Incineration: For incineration, the material should be dissolved or mixed with a combustible solvent.[1] This facilitates a more efficient and complete combustion process. The choice of solvent should be compatible with the incinerator's capabilities and local regulations.

  • Arrangement with a Licensed Disposal Company: Contact a certified and licensed chemical waste disposal company to arrange for the pickup and incineration of the prepared waste.[1] Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Documentation: Maintain a detailed record of the disposal process, including the date, quantity of waste, the name of the disposal company, and any relevant documentation provided by them.

Crucially, do not let the product enter drains or the environment.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow A Surplus Flunisolide Acetate-d6 B Isolate and Store in a Labeled, Closed Container A->B G Improper Disposal: Do Not Pour Down Drain A->G C Contact Licensed Waste Disposal Company B->C D Prepare for Disposal: Dissolve in a Combustible Solvent C->D E Chemical Incineration with Afterburner and Scrubber D->E F Maintain Disposal Records E->F

Caption: Decision workflow for the safe disposal of this compound.

In the event of an accidental spill, use personal protective equipment, avoid dust formation, and ensure adequate ventilation.[1] Pick up and arrange for disposal without creating dust by sweeping and shoveling the material into a suitable, closed container for disposal.[1]

References

Personal protective equipment for handling Flunisolide acetate-d6

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Flunisolide Acetate-d6

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a deuterated synthetic corticosteroid. Given its classification as a potent pharmaceutical compound, adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. All personnel must review the complete Safety Data Sheet (SDS) for Flunisolide or a closely related compound before commencing any work.[1][2][3]

Hazard Identification and Personal Protective Equipment (PPE)

Flunisolide and its analogs are potent corticosteroids that can be harmful if swallowed and may cause skin and eye irritation.[1][2] Due to the limited toxicological data on the deuterated form, it should be handled as a potent compound.[4][5] The primary routes of exposure are inhalation, ingestion, and skin contact.[6] Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. Nitrile offers good chemical resistance.[7]
Eye Protection Chemical splash goggles.Protects against accidental splashes of the compound, especially when in solution.[2]
Body Protection A fully buttoned laboratory coat made of low-permeability fabric.Prevents contamination of personal clothing and skin.[7]
Respiratory Protection A properly fitted NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid compound outside of a certified chemical fume hood or ventilated balance enclosure to prevent inhalation of airborne particles.[2][3]Required if there is a risk of aerosolization or dust formation.[3]
Operational Plan: From Receipt to Disposal

A structured workflow is essential to minimize exposure and ensure safety when handling potent compounds like this compound.[8][9]

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks in a designated receiving area.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[10]

  • The storage location should be clearly labeled with the compound name and hazard warnings, and accessible only to authorized personnel.

2. Handling and Weighing:

  • All handling of the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.[5][11]

  • Use dedicated, calibrated equipment for weighing.

  • Work over a disposable absorbent bench pad to contain any potential spills.

3. Dissolution and Use:

  • When preparing solutions, do so within the fume hood.

  • Add the solvent to the solid compound slowly to avoid splashing.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

4. Decontamination:

  • All non-disposable equipment that has come into contact with this compound should be decontaminated. Consult the supplier's SDS for appropriate decontamination procedures.

  • Wipe down all work surfaces in the fume hood with a suitable cleaning agent (e.g., 70% ethanol) after each use.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.[9]

  • Solid Waste: Collect all disposable materials contaminated with this compound (e.g., gloves, bench pads, weighing papers) in a dedicated, sealed, and clearly labeled hazardous solid waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • Deuterated Waste: While deuterium (B1214612) itself is a stable, non-radioactive isotope and not considered an environmental hazard, the chemical properties of the parent compound dictate the disposal method.[12] Some facilities may have specific protocols for deuterated compounds, including potential for recycling.[13][14] In the absence of such a program, dispose of it as hazardous chemical waste.

  • Final Disposal: All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates the standard operational workflow for safely handling this compound.

cluster_0 Preparation cluster_1 Experimentation cluster_2 Post-Experiment A Receiving and Visual Inspection B Secure Storage A->B Intact Container C Weighing in Ventilated Enclosure B->C Authorized Personnel D Solution Preparation in Fume Hood C->D E Experimental Use D->E F Decontamination of Equipment and Surfaces E->F G Waste Segregation F->G H Waste Disposal G->H Follow EHS Guidelines

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.